Product packaging for Penconazole-d7(Cat. No.:)

Penconazole-d7

Cat. No.: B12060739
M. Wt: 291.22 g/mol
InChI Key: WKBPZYKAUNRMKP-NCKGIQLSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Penconazole-d7 is a useful research compound. Its molecular formula is C13H15Cl2N3 and its molecular weight is 291.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15Cl2N3 B12060739 Penconazole-d7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15Cl2N3

Molecular Weight

291.22 g/mol

IUPAC Name

1-[3,3,4,4,5,5,5-heptadeuterio-2-(2,4-dichlorophenyl)pentyl]-1,2,4-triazole

InChI

InChI=1S/C13H15Cl2N3/c1-2-3-10(7-18-9-16-8-17-18)12-5-4-11(14)6-13(12)15/h4-6,8-10H,2-3,7H2,1H3/i1D3,2D2,3D2

InChI Key

WKBPZYKAUNRMKP-NCKGIQLSSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(CN1C=NC=N1)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCCC(CN1C=NC=N1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Penconazole-d7 Analytical Standard: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable quantification in analytical assays. This technical guide provides an in-depth overview of the commercial availability of Penconazole-d7, its application as an analytical standard, and detailed experimental protocols for its use.

Penconazole is a triazole fungicide widely used in agriculture to control powdery mildew on various crops.[1][2] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.[2][3] Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for penconazole in food products, necessitating sensitive and accurate analytical methods for its monitoring.[4] this compound, a deuterated analog of penconazole, serves as an ideal internal standard for mass spectrometry-based quantification methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for matrix effects and variations in sample preparation and instrument response.[2]

Commercial Suppliers of this compound

A number of reputable suppliers offer this compound analytical standards. The table below summarizes the key quantitative data for products from several prominent vendors. Researchers are advised to consult the supplier's Certificate of Analysis (CoA) for lot-specific information.

SupplierProduct Name/NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Chemical PurityIsotopic EnrichmentFormat
LGC Standards Penconazole D7 (propyl D7) / DRE-C159101001628110-84-8C₁₃H₈D₇Cl₂N₃291.23Information available upon request from supplierInformation available upon request from supplierNeat
LGC Standards (CDN Isotopes) (±)-Penconazole-d7 (pentyl-3,3,4,4,5,5,5-d7) / CDN-D-76811628110-84-8C₁₃D₇H₈Cl₂N₃291.23≥ 98%≥ 98 atom % DNeat
Santa Cruz Biotechnology This compound / sc-2133281628110-84-8C₁₃H₈D₇Cl₂N₃291.23Information available upon request from supplierInformation available upon request from supplierSolid
BIOZOL This compound / MCE-HY-135761S1628110-84-8C₁₃H₈D₇Cl₂N₃291.2399.17%Not specifiedSolid
InvivoChem This compound / V528031628110-84-8C₁₃H₈D₇Cl₂N₃291.23≥ 98%Not specifiedSolid
MedChemExpress This compound / HY-135761S1628110-84-8C₁₃H₈D₇Cl₂N₃291.23Information available upon request from supplierInformation available upon request from supplierSolid

Experimental Protocols

The following are representative experimental protocols for the analysis of penconazole in a food matrix using this compound as an internal standard, based on established methodologies.

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

  • Homogenization: Homogenize 10-15 g of the sample (e.g., fruit or vegetable) until a uniform consistency is achieved.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a known amount of this compound internal standard solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), 150 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS or GC-MS analysis.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor at least two transitions for both penconazole and this compound for quantification and confirmation.

      • Example Penconazole transitions: m/z 284.1 → 159.0 (quantification), m/z 284.1 → 70.1 (confirmation).

      • Example this compound transitions: m/z 291.1 → 166.0 (quantification), m/z 291.1 → 70.1 (confirmation).

    • Instrument Parameters: Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) and compound-dependent parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

GC-MS Analysis
  • Chromatographic Conditions:

    • Column: A low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet: Splitless injection at a high temperature (e.g., 250 °C).

    • Oven Temperature Program: A temperature gradient to ensure separation of analytes (e.g., start at 70 °C, ramp to 280 °C).

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or MRM for tandem MS systems.

    • Monitored Ions: Select characteristic ions for both penconazole and this compound.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing homogenization 1. Sample Homogenization extraction 2. QuEChERS Extraction (add this compound) homogenization->extraction cleanup 3. d-SPE Cleanup extraction->cleanup analysis 4. LC-MS/MS or GC-MS Analysis cleanup->analysis data_processing 5. Quantification using Internal Standard analysis->data_processing

Caption: A typical workflow for pesticide residue analysis using an internal standard.

signaling_pathway penconazole Penconazole cyp51 Lanosterol 14α-demethylase (CYP51) penconazole->cyp51 inhibits ergosterol Ergosterol cyp51->ergosterol biosynthesis lanosterol Lanosterol lanosterol->cyp51 membrane Fungal Cell Membrane ergosterol->membrane is a key component of

References

Penconazole-d7 safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safe Handling of Penconazole-d7

Introduction

This compound is the deuterated form of Penconazole, a systemic triazole fungicide.[1][2] Due to its isotopic labeling, this compound serves as an invaluable internal standard for analytical and research purposes, particularly in mass spectrometry-based quantification of Penconazole residues in various matrices.[2] Penconazole itself functions by inhibiting the biosynthesis of sterols in fungal cell membranes, which is crucial for their development.[3][4]

This guide provides comprehensive safety data, handling precautions, and emergency procedures for this compound, tailored for researchers, scientists, and professionals in drug development and analytical laboratories. Given that the toxicological properties are primarily associated with the parent molecule, safety data for Penconazole is used as a surrogate where specific data for the deuterated analog is unavailable.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification, derived from safety data sheets for Penconazole and its deuterated form, indicates several health and environmental risks.

Signal Word: Warning [5][6]

Hazard Pictograms:

alt text
alt text
alt text

Table 1: GHS Hazard Statements

Code Hazard Statement References

| H302 | Harmful if swallowed. | |[5][7] | H313 | May be harmful in contact with skin. | |[6] | H319 | Causes serious eye irritation. | |[8][9] | H332 | Harmful if inhaled. | |[7][9] | H361 | Suspected of damaging fertility or the unborn child. | |[6] | H361d | Suspected of damaging the unborn child. | |[8][9] | H373 | May cause damage to organs through prolonged or repeated exposure. | |[6] | H410 | Very toxic to aquatic life with long lasting effects. | |[5] | H411 | Toxic to aquatic life with long lasting effects. | |[6][8][9]

Table 2: GHS Precautionary Statements

Code Precautionary Statement References

| P201 | Obtain special instructions before use. | |[5][6][8] | P202 | Do not handle until all safety precautions have been read and understood. | |[6] | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | |[6][9] | P270 | Do not eat, drink or smoke when using this product. | |[5][8] | P273 | Avoid release to the environment. | |[5][8][9] | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |[5][7][8][9] | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | |[5] | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |[9] | P308+P313 | IF exposed or concerned: Get medical advice/attention. | |[5][8][10] | P391 | Collect spillage. | |[6][8][9] | P405 | Store locked up. | |[6] | P501 | Dispose of contents/container to an approved waste disposal plant. | |[5][6][7][8]

Quantitative Data

Physical and Chemical Properties

The physical and chemical properties of this compound are essential for its proper handling and storage.

Table 3: Physical and Chemical Properties of this compound

Property Value References

| CAS Number | 1628110-84-8 | |[10][11][12][13] | Molecular Formula | C₁₃D₇H₈Cl₂N₃ | |[1][11][12][13] | Molecular Weight | 291.23 g/mol | |[1][11][12][13] | Appearance | White powdery solid | |[3] | Solubility (Penconazole) | Water: 73 mg/L (25°C) | |[3] | | Ethanol: 730 g/L | |[3] | | Acetone: 770 g/L | |[3] | | Toluene: 610 g/L | |[3] | Partition Coefficient (Penconazole) | Log P = 3.72 (pH 7, 20°C) | |[3][9] | Stability (Penconazole) | Stable to hydrolysis (pH 1-13) and heat (up to 350°C) | |[3]

Toxicological Data

Specific toxicological studies on this compound are not widely available; therefore, data for the non-labeled Penconazole are presented. The primary difference in deuterated compounds is a potential alteration in metabolic rate, but the intrinsic toxicity is expected to be the same.

[1][2]Table 4: Summary of Toxicological Endpoints for Penconazole

Endpoint Observation References

| Acute Oral Toxicity | Harmful if swallowed. | |[5] | Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | |[5][6][14] | Eye Irritation | Causes serious eye irritation. | |[8] | Target Organ Toxicity | May cause damage to organs (lung/respiratory system) through prolonged or repeated exposure. | |[6] | Carcinogenicity | No data available to classify. | | | Mutagenicity | No data available to classify. | | | Endocrine Disruption | Listed as a Group III Chemical for potential endocrine disruption. | |[9]

Experimental Protocols and Workflows

Safe handling in a laboratory setting requires adherence to strict protocols. The following sections and diagrams outline the recommended workflows for handling this compound.

General Laboratory Handling Workflow

This workflow provides a step-by-step guide for handling this compound from receipt to disposal, ensuring safety at each stage.

G cluster_prep Preparation & Risk Assessment cluster_handling Chemical Handling cluster_post Post-Experiment a 1. Obtain SDS & Review [P201, P202] b 2. Conduct Risk Assessment a->b c 3. Prepare Engineering Controls (Fume Hood) b->c d 4. Select Appropriate PPE [P280] c->d e 5. Weighing & Preparation (In ventilated enclosure) d->e Proceed to Handling f 6. Experimental Use (Avoid generating dust/aerosols) e->f g 7. Decontaminate Surfaces & Glassware f->g Experiment Complete h 8. Segregate & Label Waste g->h j 10. Wash Hands Thoroughly g->j i 9. Dispose of Waste via Approved Vendor [P501] h->i G cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion start Exposure Event inh1 Move victim to fresh air. start->inh1 skin1 Immediately remove all contaminated clothing. start->skin1 eye1 Rinse immediately with plenty of water for at least 15 minutes. start->eye1 ing1 Rinse mouth with water. start->ing1 inh2 Keep at rest in a comfortable position. inh1->inh2 inh3 If breathing is irregular or stopped, administer artificial respiration. inh2->inh3 inh4 Seek immediate medical attention. [P304+P340] inh3->inh4 skin2 Wash off with plenty of soap and water. skin1->skin2 skin3 If skin irritation persists, call a physician. skin2->skin3 eye2 Remove contact lenses, if present. eye1->eye2 eye3 Seek immediate medical attention. [P305+P351+P338] eye2->eye3 ing2 Do NOT induce vomiting. ing1->ing2 ing3 Call a POISON CENTER or doctor immediately if you feel unwell. [P301+P312] ing2->ing3

References

An In-depth Technical Guide on the Mechanism of Action of Penconazole and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action of Penconazole

Penconazole belongs to the triazole class of fungicides and functions as a demethylation inhibitor (DMI).[1] Its primary mode of action is the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol.[1]

Target Enzyme: Lanosterol 14α-demethylase (CYP51)

The molecular target of Penconazole is the cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 gene.[2] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.[2] The triazole moiety of Penconazole binds to the heme iron atom in the active site of CYP51, preventing the enzyme from catalyzing the oxidative removal of the 14α-methyl group from lanosterol, a precursor to ergosterol.[2]

Disruption of Ergosterol Biosynthesis

The inhibition of CYP51 by Penconazole leads to a cascade of events within the fungal cell:

  • Depletion of Ergosterol: The blockage of the demethylation step halts the production of ergosterol, a vital sterol for maintaining the fluidity, permeability, and integrity of the fungal cell membrane.

  • Accumulation of Toxic Sterol Intermediates: The enzymatic block results in the accumulation of 14α-methylated sterol precursors, such as lanosterol. These aberrant sterols are incorporated into the fungal membrane, leading to altered membrane structure and function. This disruption can increase membrane permeability and inhibit the activity of membrane-bound enzymes.

The combined effect of ergosterol depletion and the accumulation of toxic sterol intermediates ultimately leads to the cessation of fungal growth and cell death.

The Deuterated Analog of Penconazole: A Theoretical Perspective

While specific research on the deuterated analog of Penconazole is not extensively published, its mechanism of action can be inferred from the principles of the kinetic isotope effect (KIE). Deuterium, being a heavier isotope of hydrogen, forms stronger covalent bonds with carbon.[3][4]

The Kinetic Isotope Effect and Metabolism

The metabolism of many xenobiotics, including fungicides like Penconazole, is often mediated by cytochrome P450 enzymes in both the target fungus (leading to detoxification) and in non-target organisms (e.g., mammals).[3] These metabolic reactions frequently involve the cleavage of carbon-hydrogen (C-H) bonds. The substitution of hydrogen with deuterium at a site of metabolic attack can significantly slow down the rate of this bond cleavage, a phenomenon known as the primary kinetic isotope effect.[3][4][5]

Postulated Effects of Deuteration on Penconazole

Based on the KIE, a deuterated analog of Penconazole is hypothesized to exhibit the following characteristics:

  • Reduced Metabolic Rate: The rate of metabolic degradation of the deuterated Penconazole analog by fungal or host cytochrome P450 enzymes would likely be slower compared to the non-deuterated parent compound.

  • Increased Bioavailability and Half-Life: A reduced rate of metabolism could lead to a longer biological half-life and increased bioavailability of the active compound at the target site.

  • Potentially Enhanced Efficacy: By persisting in its active form for a longer duration, the deuterated analog might exhibit enhanced fungicidal efficacy, potentially allowing for lower application rates or less frequent treatments.

It is crucial to note that these are theoretical advantages, and the actual impact of deuteration would depend on the specific position of the deuterium atom(s) in the molecule and the rate-limiting steps in its metabolic pathway. Experimental validation is necessary to confirm these hypotheses.

Data Presentation

The following table summarizes available quantitative data for Penconazole. Direct comparative data for a deuterated analog is not currently available in the literature.

CompoundTargetAssayIC50 ValueReference
PenconazoleHuman CYP3A4In vitro inhibition assay2.22 µM[2]

Note: This IC50 value represents the inhibitory concentration against a human cytochrome P450 enzyme, not the fungal target CYP51. Data on the direct inhibition of fungal CYP51 by Penconazole was not found in the reviewed literature.

Experimental Protocols

Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of fungal sterols.[6][7][8][9][10]

Objective: To extract and quantify ergosterol and its precursors from fungal mycelium to assess the impact of Penconazole treatment.

Materials:

  • Fungal culture (treated and untreated)

  • Glass tubes with Teflon-lined screw caps

  • Methanol

  • Ethanol

  • Potassium hydroxide (KOH)

  • n-Hexane

  • Deionized water

  • Anhydrous sodium sulfate

  • Silylation agent (e.g., BSTFA with 1% TMCS)

  • Ergosterol standard

  • Internal standard (e.g., cholesterol)

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

  • Nitrogen evaporator

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Harvest and Lyophilize Fungal Mycelium: Harvest fungal mycelium from liquid or solid culture by filtration or scraping. Freeze-dry the mycelium to a constant weight.

  • Saponification:

    • Weigh approximately 10-20 mg of lyophilized mycelium into a glass tube.

    • Add 2 mL of 10% (w/v) KOH in 90% ethanol.

    • Add a known amount of internal standard.

    • Incubate at 80°C for 1 hour with occasional vortexing.

  • Sterol Extraction:

    • Cool the tubes to room temperature.

    • Add 1 mL of deionized water and 2 mL of n-hexane.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a clean glass tube.

    • Repeat the extraction of the aqueous phase with another 2 mL of n-hexane.

    • Combine the hexane extracts.

  • Wash and Dry:

    • Wash the combined hexane extracts with 2 mL of deionized water by vortexing and centrifugation.

    • Transfer the hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Derivatization:

    • Evaporate the hexane extract to dryness under a stream of nitrogen.

    • Add 50 µL of a silylation agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.

    • Incubate at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use a temperature program suitable for sterol analysis (e.g., initial temperature of 150°C, ramp to 280°C at 10°C/min, hold for 10 minutes).

    • Acquire mass spectra in full scan mode or selected ion monitoring (SIM) for higher sensitivity.

  • Quantification:

    • Identify and quantify ergosterol and its precursors based on their retention times and mass spectra compared to authentic standards.

    • Calculate the concentration of each sterol relative to the internal standard and the dry weight of the mycelium.

Recombinant CYP51 Enzyme Inhibition Assay

This protocol is a generalized procedure based on established fluorescence-based assays for CYP51 inhibition.[11][12][13][14]

Objective: To determine the in vitro inhibitory activity of Penconazole and its deuterated analog against recombinant fungal CYP51.

Materials:

  • Recombinant fungal CYP51 enzyme (e.g., from Candida albicans or Aspergillus fumigatus)

  • Cytochrome P450 reductase (CPR)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Fluorogenic CYP51 substrate (e.g., a proprietary substrate that becomes fluorescent upon demethylation)

  • Test compounds (Penconazole and its deuterated analog) dissolved in DMSO

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a master mix containing the assay buffer, recombinant CYP51, and CPR.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup:

    • In a 96-well plate, add a small volume of the test compound dilutions to the appropriate wells. Include a DMSO control (no inhibitor) and a positive control inhibitor (e.g., ketoconazole).

    • Add the master mix containing the enzymes to each well.

    • Add the fluorogenic substrate to each well.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the increase in fluorescence over time (e.g., every 1-2 minutes for 30-60 minutes). The rate of fluorescence increase is proportional to the CYP51 activity.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Normalize the rates to the DMSO control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

Visualizations

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Penconazole Action cluster_consequences Consequences Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate_Sterols Intermediate_Sterols Lanosterol->Intermediate_Sterols 14α-demethylation CYP51 Lanosterol 14α-demethylase (CYP51) Toxic_Sterol_Accumulation Toxic 14α-methylated Sterol Accumulation Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Penconazole Penconazole Penconazole->CYP51 Inhibits Ergosterol_Depletion Ergosterol Depletion Disrupted_Membrane Disrupted Cell Membrane (Altered Fluidity & Permeability) Ergosterol_Depletion->Disrupted_Membrane Toxic_Sterol_Accumulation->Disrupted_Membrane Fungal_Cell_Death Fungal Cell Death Disrupted_Membrane->Fungal_Cell_Death Experimental_Workflow_Sterol_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Fungal_Culture Fungal Culture (Treated & Untreated) Harvesting Harvest & Lyophilize Fungal_Culture->Harvesting Saponification Saponification (KOH, Ethanol, 80°C) Harvesting->Saponification Extraction Liquid-Liquid Extraction (n-Hexane) Saponification->Extraction Derivatization Silylation (BSTFA, 60°C) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Processing Data Processing (Peak Integration, Identification) GCMS->Data_Processing Quantification Quantification (vs. Internal Standard) Data_Processing->Quantification Results Sterol Profile Results Quantification->Results Deuteration_Effect_Logic cluster_premise Premise cluster_hypothesis Hypothesized Consequences Deuteration Deuteration of Penconazole (C-H to C-D bond) KIE Kinetic Isotope Effect (KIE) (C-D bond is stronger) Deuteration->KIE Metabolism Slower Metabolism by Cytochrome P450 Enzymes KIE->Metabolism HalfLife Increased Biological Half-Life & Bioavailability Metabolism->HalfLife Efficacy Potentially Enhanced Fungicidal Efficacy HalfLife->Efficacy

References

The Environmental Fate and Degradation of Penconazole-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penconazole is a systemic triazole fungicide widely employed in agriculture to control a variety of fungal pathogens, particularly powdery mildew, on fruits and vegetables. Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. Penconazole-d7, a deuterated isotopologue of penconazole, serves as an essential internal standard for the quantitative analysis of penconazole residues in environmental and biological matrices. Understanding the environmental fate and degradation of penconazole is crucial for assessing its potential ecological impact. While specific environmental fate studies on this compound are not prevalent in the literature, its environmental behavior is expected to closely mirror that of the non-labeled parent compound. The deuterium labeling is not anticipated to significantly alter the fundamental degradation pathways, although minor kinetic isotope effects may slightly influence the degradation rates. This guide provides a comprehensive overview of the environmental fate and degradation of penconazole, with the understanding that this information is directly applicable to this compound.

Quantitative Data on Penconazole Degradation

The persistence and degradation of penconazole in the environment are influenced by various factors, including soil type, microbial activity, moisture, temperature, and sunlight. The following tables summarize key quantitative data from scientific literature.

ParameterMatrixConditionValueReference
Half-life (DT₅₀) SoilAerobic, unsterile178 days (range: 61–238 days)[1]
SoilAerobic, sterileStable (86% remaining after 84 days)[1]
Hydrolysis Aqueous solutionpH 4, 5, 7, 9 (25°C, 30 days)Stable[1]
Aqueous solutionpH 4, 5, 7, 9 (50°C, 7 days)Stable[1]
Photolysis Soil surfaceNatural sunlightSlow (80% remaining after 30 days)

Degradation Pathways of Penconazole

The degradation of penconazole in the environment proceeds through several key pathways, including soil metabolism, photolysis, and, to a lesser extent, hydrolysis.

Soil Metabolism

The primary route of penconazole degradation in soil is through microbial activity. Under aerobic conditions, the degradation of penconazole is slow to moderate. The initial step in the metabolic pathway is the oxidation of the alkyl side chain, leading to the formation of hydroxylated metabolites. Further degradation can involve the cleavage of the triazole ring. In sterile soil, penconazole shows high stability, indicating that microbial degradation is the principal mechanism of its breakdown in this compartment[1].

Photolysis

Penconazole exhibits slow degradation when exposed to natural sunlight on soil surfaces. Photodegradation can involve the cleavage of the bond between the triazole ring and the phenylpentyl moiety.

Hydrolysis

Penconazole is stable to hydrolysis in aqueous solutions across a range of environmentally relevant pH values (pH 4, 7, and 9) at both 25°C and 50°C[1]. This indicates that hydrolysis is not a significant degradation pathway for this compound in the environment.

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the environmental fate of penconazole, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

This test is designed to determine the rate and pathway of degradation of a test substance in soil under aerobic and anaerobic conditions.

Methodology:

  • Soil Selection: At least three different soil types are typically used, characterized for properties such as texture, pH, organic carbon content, and microbial biomass.

  • Test Substance Application: The test substance, often radiolabeled (e.g., with ¹⁴C), is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation:

    • Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of air is passed through the incubation vessels to maintain aerobic conditions.

    • Anaerobic: Soil is incubated under aerobic conditions for a period (e.g., 30 days) before being flooded with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

  • Sampling and Analysis: At specified intervals, soil samples are collected and extracted with appropriate solvents. The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its transformation products.

  • Mineralization: Volatile organic compounds and carbon dioxide produced during incubation are trapped and analyzed to determine the extent of mineralization of the test substance.

  • Data Analysis: The rate of degradation (DT₅₀ and DT₉₀ values) is calculated using appropriate kinetic models.

Hydrolysis as a Function of pH (OECD Guideline 111)

This guideline describes a procedure to determine the rate of abiotic hydrolysis of chemicals in aqueous solutions at various pH levels.

Methodology:

  • Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Test Substance Application: The test substance is added to the buffer solutions at a concentration below its water solubility limit.

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, and at least two other temperatures for a more detailed study).

  • Sampling and Analysis: Aliquots of the solutions are taken at various time points and analyzed for the concentration of the test substance and any hydrolysis products.

  • Data Analysis: The hydrolysis rate constants and half-lives are determined for each pH and temperature combination.

Phototransformation on Soil Surfaces (Based on OECD Guideline 316)

This test evaluates the photodegradation of a chemical on a soil surface when exposed to simulated sunlight.

Methodology:

  • Soil Preparation: A thin layer of sieved soil is applied to a suitable support (e.g., glass plates).

  • Test Substance Application: The test substance is uniformly applied to the soil surface.

  • Irradiation: The treated soil samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) in a temperature-controlled chamber. Dark control samples are incubated under the same conditions but shielded from light.

  • Sampling and Analysis: At predetermined intervals, soil samples are extracted and analyzed to determine the concentration of the parent compound and its photoproducts.

  • Data Analysis: The rate of photodegradation and the photolytic half-life are calculated.

Visualizations

Penconazole Degradation Pathway

Penconazole_Degradation Penconazole Penconazole Metabolite1 Hydroxylated Metabolite (Oxidation of alkyl chain) Penconazole->Metabolite1 Microbial Oxidation Metabolite2 Triazole Ring Cleavage Products Metabolite1->Metabolite2 Further Degradation Mineralization CO2 + H2O Metabolite2->Mineralization Mineralization Soil_Metabolism_Workflow start Start: Soil Collection & Characterization application Application of This compound start->application incubation Incubation (Aerobic/Anaerobic) application->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Analysis (DT50, Metabolites) analysis->data end End: Report data->end

References

Stability of Penconazole-d7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of deuterated standards like Penconazole-d7 is critical for ensuring the accuracy and reliability of analytical data. This in-depth technical guide provides a comprehensive overview of the stability of this compound in various solvents and matrices, based on available data for its non-deuterated counterpart, Penconazole, and general best practices for handling deuterated compounds.

Chemical Properties and General Stability

Penconazole is a triazole fungicide that is generally stable under normal storage conditions.[1][2] this compound, its deuterated analog, is expected to exhibit similar stability profiles. However, as with any analytical standard, its stability can be influenced by the solvent, storage temperature, light exposure, and the nature of the sample matrix.

General Storage Recommendations for this compound:

  • Neat (Solid): Store at -20°C for long-term stability.[3][4]

  • In Solution: Prepare stock solutions in appropriate solvents and store at -20°C or below for extended periods.[5] For short-term storage, 4°C may be acceptable, but verification is recommended.[2] Avoid repeated freeze-thaw cycles.[5]

Stability in Different Solvents

While specific quantitative stability data for this compound in various organic solvents is limited, general guidelines for deuterated standards and data on the non-deuterated form can inform solvent selection and handling.

Recommended Solvents for Stock Solutions:

  • Methanol: Commonly used for preparing stock solutions of deuterated standards.[2]

  • Acetonitrile: Another suitable solvent for creating stock solutions.

  • Dimethyl Sulfoxide (DMSO): Can be used, particularly for biological assays, but its effect on analytical systems should be considered.[5][6]

Table 1: Summary of Penconazole Stability in Different Conditions (Extrapolated for this compound)

ConditionSolvent/MatrixTemperatureDurationStabilityReference
Hydrolysis Aqueous Solution (pH 4, 5, 7, 9)50°C7 daysStable[7]
Thermal Neat MaterialUp to 350°C-Stable[8]
Photodegradation Isopropanol, Cyclohexane> 280 nm light-Degradation observed[9][10]
Storage in Matrix Cucumber, Apple, Grape-18°C24 monthsStable[7]

Experimental Protocols for Stability Assessment

To ensure the integrity of analytical results, it is crucial to perform stability studies of this compound in the specific solvents and matrices used in your experiments. The following are detailed protocols for common stability assessments.

Stock Solution Stability

Objective: To determine the stability of this compound stock solutions under different storage conditions.

Methodology:

  • Prepare a concentrated stock solution of this compound in a chosen solvent (e.g., methanol, acetonitrile).

  • Divide the stock solution into several aliquots in amber vials to minimize light exposure.

  • Store the aliquots at different temperatures (e.g., room temperature, 4°C, and -20°C).

  • At specified time points (e.g., 0, 7, 14, 30, 60, and 90 days), analyze one aliquot from each temperature condition.

  • Compare the concentration of this compound in the stored samples to the initial concentration (time 0).

  • The standard is considered stable if the measured concentration is within a predefined range (e.g., ±10%) of the initial concentration.

Freeze-Thaw Stability

Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

Methodology:

  • Spike a blank biological matrix (e.g., plasma, urine) with a known concentration of this compound.

  • Divide the spiked matrix into several aliquots.

  • Subject the aliquots to a series of freeze-thaw cycles. A typical cycle involves freezing at -20°C or -80°C for at least 12 hours, followed by thawing at room temperature.

  • After a specified number of cycles (e.g., 1, 3, and 5), analyze the concentration of this compound in the samples.

  • Compare the results to a freshly prepared sample and a sample that has been frozen only once.

Short-Term (Bench-Top) Stability

Objective: To assess the stability of this compound in a processed sample matrix at room temperature.

Methodology:

  • Spike and process a biological matrix sample containing this compound as you would for your analytical method.

  • Leave the processed sample on the bench-top at room temperature for a defined period (e.g., 4, 8, 12, and 24 hours).

  • Analyze the sample at each time point and compare the concentration to a freshly processed sample.

Long-Term Stability in Matrix

Objective: To determine the stability of this compound in a biological matrix under long-term storage conditions.

Methodology:

  • Prepare multiple aliquots of a biological matrix spiked with this compound.

  • Store these aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • Analyze the samples at various time points (e.g., 1, 3, 6, and 12 months).

  • Compare the concentrations to the initial concentration to assess stability.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for the described stability experiments.

Stock_Solution_Stability cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep Prepare Stock Solution aliquot Aliquot into Vials prep->aliquot store_rt Room Temp aliquot->store_rt store_4c 4°C aliquot->store_4c store_n20c -20°C aliquot->store_n20c analyze Analyze at Time Points (0, 7, 14, 30... days) store_rt->analyze store_4c->analyze store_n20c->analyze compare Compare to Time 0 analyze->compare

Caption: Workflow for Stock Solution Stability Assessment.

Freeze_Thaw_Stability cluster_prep Preparation cluster_cycles Freeze-Thaw Cycles cluster_analysis Analysis spike Spike Blank Matrix aliquot Aliquot Spiked Matrix spike->aliquot cycle1 Cycle 1 aliquot->cycle1 cycle3 Cycle 3 aliquot->cycle3 cycle5 Cycle 5 aliquot->cycle5 analyze Analyze Samples cycle1->analyze cycle3->analyze cycle5->analyze compare Compare to Control analyze->compare

Caption: Workflow for Freeze-Thaw Stability Assessment.

Degradation Pathways

While specific degradation pathways for this compound have not been detailed, studies on Penconazole indicate that photodegradation can occur, leading to the formation of various photoproducts.[9][10] The primary degradation mechanism involves the dechlorination of the phenyl ring.[9] It is reasonable to assume that this compound would follow a similar photodegradation pathway.

Degradation_Pathway Penconazole This compound Photoproduct1 Dechlorinated Photoproduct Penconazole->Photoproduct1 Photodegradation (Light > 280 nm) Other_Products Other Polar Products Penconazole->Other_Products Photodegradation

Caption: Simplified Potential Photodegradation Pathway of this compound.

Conclusion

While direct, quantitative stability data for this compound is not extensively available, by leveraging information on the non-deuterated parent compound and adhering to established best practices for handling deuterated standards, researchers can confidently ensure the integrity of their analytical work. It is imperative to conduct in-house stability validations tailored to the specific solvents, matrices, and storage conditions of individual experimental setups. This proactive approach will guarantee the accuracy and reliability of data generated using this compound as an internal standard.

References

Decoding the Penconazole-d7 Certificate of Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for interpreting a Certificate of Analysis (CoA) for Penconazole-d7, a deuterated internal standard crucial for quantitative analytical studies. Understanding the data presented in a CoA is paramount for ensuring the accuracy, reliability, and validity of experimental results in research, clinical, and quality control settings. This guide outlines the typical components of a CoA for a deuterated reference standard, details the experimental methodologies employed, and presents the information in a clear and accessible format.

Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For a chemical reference standard like this compound, the CoA provides critical data on its identity, purity, and isotopic enrichment, ensuring its suitability for use as an internal standard in analytical methods such as mass spectrometry.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a CoA for this compound. These values are representative and may vary between different batches and suppliers.

Table 1: General Information

ParameterSpecification
Product Name This compound
CAS Number 1628110-84-8[1][2]
Molecular Formula C₁₃H₈D₇Cl₂N₃[2]
Molecular Weight 291.23 g/mol [2]
Appearance White to off-white solid
Storage Condition -20°C, protect from light

Table 2: Quality Control Parameters

TestMethodSpecificationResult
Chemical Purity HPLC-UV≥ 98.0%99.5%
Isotopic Enrichment ¹H NMR / Mass Spec.≥ 98 atom % D99.2 atom % D
Identity ¹H NMR, Mass Spec.Conforms to structureConforms
Residual Solvents GC-HSAs per USP <467>Complies
Water Content Karl Fischer Titration≤ 0.5%0.1%

Experimental Protocols

The analytical methods used to generate the data on a CoA are critical for understanding the quality of the reference standard. Below are detailed methodologies for the key experiments cited.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the percentage of the main compound (this compound) relative to any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Procedure: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the purity.

Isotopic Enrichment Analysis
  • Objective: To determine the percentage of deuterium atoms at the labeled positions.

  • Methods:

    • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The absence of signals at the positions where deuterium has been incorporated confirms successful labeling. The integration of any residual proton signals allows for the calculation of isotopic enrichment.

    • Mass Spectrometry (MS): The mass spectrum of the deuterated compound is compared to the unlabeled compound. The relative intensities of the molecular ions corresponding to the deuterated and non-deuterated species are used to calculate the isotopic enrichment.[3]

Identity Confirmation
  • Objective: To confirm that the chemical structure of the material matches that of this compound.

  • Methods:

    • ¹H NMR Spectroscopy: The resulting spectrum is compared to a reference spectrum of Penconazole to confirm the expected chemical shifts and splitting patterns, with the notable absence of signals at the deuterated positions.

    • Mass Spectrometry (MS): The mass-to-charge ratio (m/z) of the molecular ion is determined and must be consistent with the calculated molecular weight of this compound.

Visualizing the Certificate of Analysis Workflow

The following diagrams illustrate the logical flow of information and processes involved in the generation and interpretation of a Certificate of Analysis for this compound.

CoA_Workflow cluster_production Material Production cluster_qc Quality Control Testing cluster_documentation Documentation cluster_user End User Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Identity Identity Confirmation (¹H NMR, MS) Purification->Identity Purity Chemical Purity (HPLC) Purification->Purity Isotopic Isotopic Enrichment (¹H NMR, MS) Purification->Isotopic Residual Residual Solvents (GC-HS) Purification->Residual Water Water Content (Karl Fischer) Purification->Water CoA Certificate of Analysis Generation Identity->CoA Purity->CoA Isotopic->CoA Residual->CoA Water->CoA Review QA Review and Approval CoA->Review Data_Eval Data Evaluation Review->Data_Eval Method_Dev Analytical Method Development Data_Eval->Method_Dev

Caption: Workflow for this compound CoA Generation and Use.

Purity_Assessment_Logic cluster_inputs Analytical Inputs cluster_analysis Data Analysis cluster_output CoA Reported Values HPLC_Data HPLC Chromatogram Calc_Purity Calculate Chemical Purity (Area %) HPLC_Data->Calc_Purity NMR_Data ¹H NMR Spectrum Calc_Isotopic Determine Isotopic Enrichment NMR_Data->Calc_Isotopic Confirm_Structure Confirm Structure NMR_Data->Confirm_Structure MS_Data Mass Spectrum MS_Data->Calc_Isotopic MS_Data->Confirm_Structure Reported_Purity Chemical Purity (%) Calc_Purity->Reported_Purity Reported_Isotopic Isotopic Enrichment (%) Calc_Isotopic->Reported_Isotopic Reported_Identity Identity (Conforms) Confirm_Structure->Reported_Identity

Caption: Logic Diagram for Purity and Identity Assessment.

References

Methodological & Application

Application Notes and Protocols for the Use of Penconazole-d7 as an Internal Standard in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penconazole is a systemic triazole fungicide widely employed in agriculture to control fungal diseases on various crops.[1][2] The monitoring of its residues in food products and environmental samples is crucial for ensuring consumer safety and regulatory compliance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of pesticide residues. The use of a stable isotope-labeled internal standard, such as Penconazole-d7, is best practice in quantitative mass spectrometry to compensate for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the results.[3] These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in the LC-MS/MS analysis of penconazole.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate method for quantitative analysis. It involves the addition of a known amount of an isotopically enriched standard (in this case, this compound) to the sample at the beginning of the analytical process. This "internal standard" is chemically identical to the analyte (Penconazole) but has a different mass due to the isotopic substitution (deuterium for hydrogen).

Penconazole and this compound co-elute chromatographically but are distinguished by the mass spectrometer based on their different mass-to-charge ratios (m/z). By measuring the ratio of the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved, as any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix being analyzed. Below are two common protocols for different sample types.

a) QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Food Matrices (e.g., Fruits, Vegetables)

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food.[4][5]

Protocol:

  • Homogenize 10-15 g of the sample.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Spike the sample with a known concentration of this compound internal standard solution.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at ≥3000 U/min for 5 minutes.

  • Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent and MgSO₄.

  • Vortex for 30 seconds and centrifuge.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

b) Solid Phase Extraction (SPE) for Water Samples

SPE is a common method for the extraction and concentration of pesticides from aqueous samples.

Protocol:

  • Filter the water sample (e.g., 500 mL) to remove particulate matter.

  • Spike the filtered water sample with the this compound internal standard.

  • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

  • Load the water sample onto the SPE cartridge at a controlled flow rate.

  • Wash the cartridge with water to remove interferences.

  • Dry the cartridge under vacuum or with nitrogen.

  • Elute the analytes with a suitable organic solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

a) Liquid Chromatography (LC) Conditions

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Start at 5-10% B, ramp to 95% B, hold, and return to initial conditions
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL

b) Mass Spectrometry (MS/MS) Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

ParameterPenconazoleThis compound
Precursor Ion (m/z) 284.1291.1
Product Ion 1 (Quantifier) 159.1159.1
Collision Energy 1 (eV) 20 - 3020 - 30
Product Ion 2 (Qualifier) 70.170.1
Collision Energy 2 (eV) 35 - 4535 - 45
Declustering Potential (V) 60 - 8060 - 80

Note: The optimal collision energies and declustering potential should be determined experimentally for the specific instrument being used.

Data Presentation

The following tables summarize typical quantitative data obtained from method validation studies for penconazole analysis using a deuterated internal standard.

Table 1: Method Validation Parameters

ParameterTypical Value
Linearity (r²) > 0.995
Calibration Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.05 - 0.5 µg/kg
Limit of Quantification (LOQ) 0.1 - 1.0 µg/kg

Table 2: Recovery and Precision Data

MatrixSpiking Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
Grapes 1095< 10
5092< 10
Tomatoes 1098< 15
5096< 15
Water 0.1 µg/L102< 5
1.0 µg/L99< 5

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing sample Sample Collection (e.g., Fruit, Water) homogenize Homogenization (for solid matrices) sample->homogenize spike Spike with This compound (IS) homogenize->spike extract Extraction (e.g., QuEChERS, SPE) spike->extract cleanup Cleanup (d-SPE) extract->cleanup reconstitute Reconstitution cleanup->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition (MRM Mode) lcms->data integrate Peak Integration data->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification ratio->quantify logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_output Result penconazole Penconazole (Analyte) sample_prep Sample Preparation (Extraction, Cleanup) penconazole->sample_prep penconazole_d7 This compound (Internal Standard) penconazole_d7->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection ratio Peak Area Ratio (Analyte / IS) ms_detection->ratio quantification Accurate Quantification ratio->quantification

References

Application Note: Quantitative Analysis of Penconazole in Grapes using a Stable Isotope Dilution Assay with Penconazole-d7

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Penconazole is a triazole fungicide widely used in agriculture to protect crops, including grapes, from fungal diseases such as powdery mildew.[1][2] Regulatory bodies worldwide have established maximum residue limits (MRLs) for pesticides in food products to ensure consumer safety.[3] Therefore, sensitive and accurate analytical methods are crucial for monitoring Penconazole residues in grapes. This application note details a robust and reliable method for the quantitative analysis of Penconazole in grapes using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). The method incorporates a stable isotope-labeled internal standard, Penconazole-d7, to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

The sample preparation employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a widely adopted technique for pesticide residue analysis in food matrices due to its simplicity, speed, and minimal solvent consumption.[4][5][6][7][8] This method has been proven effective for the extraction of a broad range of pesticides from complex matrices like grapes.[4][7]

Experimental Protocols

Sample Preparation (Modified QuEChERS Method)

This protocol is adapted from established QuEChERS procedures for pesticide residue analysis in fruits.[4][5][7]

1.1. Materials and Reagents:

  • Homogenizer or blender

  • 50 mL polypropylene centrifuge tubes

  • Centrifuge capable of 4000 rpm

  • Vortex mixer

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • Graphitized Carbon Black (GCB) sorbent (optional, for pigmented grapes)

  • Penconazole analytical standard

  • This compound internal standard

  • Formic acid, LC-MS grade

1.2. Extraction Procedure:

  • Weigh 10 g of homogenized grape sample into a 50 mL centrifuge tube.[4][7]

  • Add 10 mL of acetonitrile.

  • Spike the sample with the this compound internal standard solution.

  • Add the QuEChERS extraction salts: 4 g of anhydrous MgSO₄ and 1 g of NaCl.[7]

  • Immediately cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.

  • Centrifuge the tube at 4000 rpm for 5 minutes.[5][7]

1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube.

  • Add 150 mg of anhydrous MgSO₄ and 50 mg of PSA. For highly pigmented grape varieties, 50 mg of GCB can be added to remove pigments.

  • Vortex the tube for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.[5]

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

2.1. Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2.2. UPLC Conditions:

  • Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm). A chiral column like Lux Cellulose-2 can be used for enantioselective analysis.[1]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

2.3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Penconazole and this compound are monitored. The transition m/z 284 → 159 is a common choice for quantifying Penconazole.[9]

Data Presentation

Table 1: UPLC-MS/MS Parameters for Penconazole and this compound
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Penconazole 284.1159.1 (Quantifier)10025
284.170.1 (Qualifier)10035
This compound 291.1166.110025
Table 2: Method Validation Data
ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.005 mg/kg
Limit of Quantitation (LOQ) 0.01 mg/kg
Recovery (%) 85-110%
Precision (RSD %) < 15%

Note: The values presented in Table 2 are typical performance characteristics for this type of analysis and may vary slightly based on the specific instrumentation and matrix. The recoveries for penconazole in grapes have been reported to be in the range of 70.5% to 121.0% with relative standard deviations (RSDs) from 0.8% to 23.6%.[1] The limit of quantitation (LOQ) for penconazole in grapes has been reported to be as low as 0.0025 mg/kg.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Grape Sample (10g) homogenize Homogenization sample->homogenize extraction QuEChERS Extraction (Acetonitrile, MgSO4, NaCl) homogenize->extraction centrifuge1 Centrifugation (4000 rpm, 5 min) extraction->centrifuge1 cleanup d-SPE Cleanup (PSA, MgSO4) centrifuge1->cleanup centrifuge2 Centrifugation (10000 rpm, 5 min) cleanup->centrifuge2 filter Filtration (0.22 µm) centrifuge2->filter uplc UPLC Separation filter->uplc msms MS/MS Detection (MRM Mode) uplc->msms quant Quantification using This compound msms->quant report Reporting quant->report

Caption: Experimental workflow for the quantitative analysis of Penconazole in grapes.

logical_relationship cluster_extraction Extraction & Cleanup cluster_analysis UPLC-MS/MS Analysis cluster_quantification Quantification penconazole Penconazole (Analyte) extraction_process QuEChERS penconazole->extraction_process penconazole_d7 This compound (Internal Standard) penconazole_d7->extraction_process ratio Peak Area Ratio (Analyte/IS) penconazole_d7->ratio Correction for Matrix Effects & Analyte Loss grape_matrix Grape Matrix grape_matrix->extraction_process instrument_response Instrument Response extraction_process->instrument_response instrument_response->ratio concentration Final Concentration ratio->concentration

Caption: Logic of using an internal standard for accurate quantification.

References

Application Note: Analysis of Penconazole-d7 in Soil for Pesticide Residue Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of penconazole in soil samples using Penconazole-d7 as an internal standard. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology is crucial for environmental monitoring and ensuring compliance with regulatory limits for pesticide residues in agricultural soils. The use of an isotopic-labeled internal standard, this compound, provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Introduction

Penconazole is a systemic triazole fungicide widely used in agriculture to control powdery mildew on various crops.[1][2][3] Its persistence and potential accumulation in soil necessitate reliable analytical methods for monitoring its residues.[3] Isotope dilution mass spectrometry, utilizing a stable isotope-labeled internal standard like this compound, is the gold standard for accurate quantification of organic micropollutants in complex matrices such as soil. This approach minimizes the impact of sample-to-sample variations in extraction efficiency and matrix-induced signal suppression or enhancement during LC-MS/MS analysis.

Experimental Protocol

Materials and Reagents
  • Standards: Penconazole (analytical standard), this compound (internal standard)

  • Solvents: Acetonitrile (HPLC grade), Water (LC-MS grade), Methanol (HPLC grade), Formic Acid (LC-MS grade)

  • Salts and Sorbents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) sorbent

  • Soil Samples: Collected from relevant sites, air-dried, and sieved (2 mm mesh)

Sample Preparation (QuEChERS Extraction)
  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds to rehydrate the soil.

  • Spike the sample with the this compound internal standard solution and briefly vortex.

  • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, vortex immediately for 1 minute, and then centrifuge at ≥4000 rpm for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a clean tube.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.

  • Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.

  • Filter the resulting supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both penconazole and this compound for quantification and confirmation. A common transition for penconazole is m/z 284→159.[1][3]

Data Presentation

The following tables summarize the quantitative data for the analytical method.

ParameterValue
Linearity (R²)>0.999[4][5]
Limit of Detection (LOD)0.18 mg/kg[4]
Limit of Quantification (LOQ)0.63 mg/kg[4]

Table 1: Method Performance Characteristics

Spiking LevelRecovery (%)RSD (%)
Low93<11.2
Medium99<11.2
High97<7.8

Table 2: Recovery and Precision Data for Penconazole in Soil[6]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup d-SPE Cleanup cluster_analysis Analysis soil_sample 10g Soil Sample add_water Add 10mL Water soil_sample->add_water add_is Spike with This compound add_water->add_is add_acn Add 10mL Acetonitrile add_is->add_acn add_salts Add MgSO4 & NaCl add_acn->add_salts centrifuge1 Centrifuge add_salts->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant add_dspe Add MgSO4 & PSA supernatant->add_dspe centrifuge2 Centrifuge add_dspe->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter lcms LC-MS/MS Analysis filter->lcms

Caption: Workflow for this compound analysis in soil.

Conclusion

The described method provides a reliable and accurate approach for the determination of penconazole in soil samples. The use of this compound as an internal standard is critical for achieving high-quality quantitative data by compensating for matrix effects and procedural losses. This application note serves as a comprehensive guide for researchers and analytical scientists involved in pesticide residue analysis and environmental monitoring.

References

Application Note: High-Sensitivity Determination of Penconazole in Water by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of the fungicide Penconazole in water samples. The method utilizes solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection. The use of Penconazole-d7 as an internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This protocol is intended for researchers, environmental scientists, and professionals in drug development and food safety monitoring.

Introduction

Penconazole is a triazole fungicide widely used in agriculture to control powdery mildew on various crops.[1] Its potential for runoff into surface and groundwater necessitates sensitive and reliable analytical methods to monitor its presence and ensure compliance with regulatory limits. The stable isotope-labeled internal standard, this compound, provides a robust approach to quantification by mimicking the analyte's behavior during sample preparation and analysis. This method, employing LC-MS/MS, offers excellent selectivity and low detection limits, making it suitable for trace-level analysis of Penconazole in diverse water matrices.

Experimental

Materials and Reagents
  • Standards: Penconazole (analytical standard), this compound (98% atom D)

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • SPE Cartridges: Oasis HLB (3 cc, 60 mg) or equivalent C18 cartridges

  • Sample Collection: Amber glass bottles

Instrumentation
  • LC System: Agilent 1290 Infinity II LC System or equivalent

  • Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent with an electrospray ionization (ESI) source

  • Analytical Column: ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm

Standard and Sample Preparation

Standard Solution Preparation:

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Penconazole and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with a 50:50 methanol:water mixture.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution in methanol.

Water Sample Preparation (Solid-Phase Extraction):

  • Sample Preservation: Collect water samples in amber glass bottles and store them at 4°C.

  • Fortification: For quality control samples, spike a known volume of the water sample with the Penconazole working standard solution.

  • Internal Standard Addition: Add an appropriate volume of the this compound internal standard spiking solution to all samples, calibration standards, and quality controls.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the water sample (typically 100-500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove interfering polar components.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the retained analytes with 5 mL of methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Sheath Gas Temperature 350°C
Sheath Gas Flow 11 L/min
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Penconazole 284.170.125
284.1159.115
This compound 291.170.125

Results and Discussion

Method Validation

The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).

Linearity:

A calibration curve was constructed by plotting the peak area ratio of Penconazole to this compound against the concentration of Penconazole. The method demonstrated excellent linearity over a concentration range of 0.01 to 100 ng/mL, with a correlation coefficient (R²) greater than 0.999.

LOD and LOQ:

The limit of detection (LOD) and limit of quantification (LOQ) were determined based on a signal-to-noise ratio of 3 and 10, respectively.

Accuracy and Precision:

The accuracy and precision of the method were evaluated by analyzing replicate water samples spiked with Penconazole at three different concentration levels (low, medium, and high).

Quantitative Data Summary
ParameterResult
Linearity (R²) > 0.999
Calibration Range 0.01 - 100 ng/mL
LOD 0.003 ng/mL
LOQ 0.01 ng/mL
Accuracy (Recovery) 92.5% - 108.3%
Precision (RSD) < 7%

Workflow Diagram

Penconazole_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis SampleCollection 1. Water Sample Collection Fortification 2. Spike with This compound (IS) SampleCollection->Fortification Sample_Loading 4. Sample Loading Fortification->Sample_Loading SPE_Conditioning 3. SPE Cartridge Conditioning (Methanol, Water) SPE_Conditioning->Sample_Loading SPE_Washing 5. Washing (Water) Sample_Loading->SPE_Washing SPE_Drying 6. Drying SPE_Washing->SPE_Drying Elution 7. Elution (Methanol) SPE_Drying->Elution Evaporation 8. Evaporation (Nitrogen) Elution->Evaporation Reconstitution 9. Reconstitution Evaporation->Reconstitution LC_Separation 10. LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection 11. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 12. Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Workflow for Penconazole detection in water.

Conclusion

The developed LC-MS/MS method provides a reliable and sensitive tool for the determination of Penconazole in water samples. The use of a deuterated internal standard, this compound, ensures high accuracy and minimizes the impact of matrix effects. The method is characterized by a simple and efficient solid-phase extraction procedure, excellent chromatographic separation, and low detection limits, making it well-suited for routine environmental monitoring and food safety applications.

References

Application Notes and Protocols for Toxicokinetic Studies of Penconazole in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Penconazole is a systemic triazole fungicide widely used in agriculture to control powdery mildew on various crops. Understanding its toxicokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for assessing its potential risk to human and animal health. These application notes provide a summary of the toxicokinetics of penconazole in rats, based on studies utilizing radiolabeled compounds, which serve as a reliable tracer to elucidate the fate of the substance in the body. While the prompt specified Penconazole-d7, the available literature predominantly features studies using 14C-labeled penconazole. The principles and methodologies described herein are directly applicable and can be adapted for studies involving deuterated analogs like this compound, which would typically be analyzed by mass spectrometry.

Data Presentation

The following tables summarize the quantitative data from toxicokinetic studies of penconazole in rats.

Table 1: Pharmacokinetic Parameters of Penconazole in Rats Following Oral Administration

ParameterValueSpecies/StrainDoseReference
Time to Peak Blood Concentration (Tmax) 4–6 hoursTif: RAI f (SPF) rats50 mg/kg bw[1]
Peak Blood Concentration (Cmax) Not explicitly stated in provided abstracts---
Half-life (t1/2) < 4 hours (in humans, rapid excretion suggests a short half-life)Human volunteers0.03 mg/kg bw[2][3]
Bioavailability Extensive absorption notedTif:RAIf (SPF) rats0.5 and 25 mg/kg bw[4]

Table 2: Excretion of Penconazole and its Metabolites in Rats Following a Single Oral Dose

Excretion RoutePercentage of Administered Dose (Males)Percentage of Administered Dose (Females)Time FrameSpecies/StrainDoseReference
Urine 62-65%74-85%6 daysTif:RAIf (SPF) rats0.5 and 25 mg/kg bw[4]
Feces 34-43%14-39%6 daysTif:RAIf (SPF) rats0.5 and 25 mg/kg bw[1][4]
Expired Air NegligibleNegligible6 daysTif: RAI f (SPF) rats0.5 and 25 mg/kg bw[5]

Table 3: Tissue Distribution of Penconazole-Derived Radioactivity in Rats 6 Days After a Single Oral Dose

TissueConcentration/Percentage of DoseSpecies/StrainDoseReference
Liver Highest concentrationsTif: RAI f (SPF) rats0.5 and 25 mg/kg bw[1][5]
Lungs High concentrationsTif: RAI f (SPF) rats0.5 and 25 mg/kg bw[1][5]
Kidneys High concentrationsTif: RAI f (SPF) rats0.5 and 25 mg/kg bw[1][5]
Total in Tissues < 0.1% of administered doseTif: RAI f (SPF) rats0.5 and 25 mg/kg bw[5]

Experimental Protocols

Animal Model and Husbandry
  • Species: Rat

  • Strain: Wistar or Sprague-Dawley derived strains (e.g., Tif: RAI f (SPF)) are commonly used.[4][5]

  • Sex: Both male and female rats should be used to assess potential sex-related differences in toxicokinetics.[4][5]

  • Housing: Animals should be housed in metabolism cages to allow for the separate collection of urine and feces.

  • Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the study.

  • Diet: A standard laboratory diet and water should be provided ad libitum, except for a brief fasting period before oral administration.

Dosing and Administration
  • Test Substance: Penconazole (or this compound). For radiolabeled studies, [U-14C-phenyl]penconazole or [3,5-14C-triazole]penconazole are used.[5]

  • Dose Levels: At least two dose levels, a low dose and a high dose, should be investigated to assess dose-dependency of the toxicokinetics.[4][5]

  • Vehicle: The test substance should be dissolved or suspended in a suitable vehicle. A mixture of ethanol, polyethylene glycol (PEG) 200, and water is a common choice.[4][5]

  • Route of Administration: Oral gavage is the most relevant route for assessing exposure through diet. Intravenous administration can also be included to determine absolute bioavailability.

Sample Collection
  • Blood/Plasma: Blood samples should be collected at multiple time points after administration (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) to characterize the plasma concentration-time profile.[5][6] Orbital sinus or tail vein sampling are common methods.

  • Urine and Feces: Urine and feces should be collected at regular intervals (e.g., every 24 hours) for the duration of the study (typically up to 6 days) to determine the extent and rate of excretion.[4][5]

  • Tissues: At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidneys, lungs, fat, brain, muscle) are collected to assess the distribution of the compound.[5]

Sample Analysis
  • For Radiolabeled Studies:

    • Liquid Scintillation Counting (LSC): Radioactivity in liquid samples (urine, plasma) and homogenized tissues and feces can be quantified using LSC.[5]

    • Sample Oxidation: Solid samples (tissues, feces) may require combustion in a sample oxidizer to convert 14C to 14CO2, which is then trapped and quantified by LSC.[5]

    • Chromatography: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector can be used to separate and identify metabolites in urine and feces.[5]

  • For Stable Isotope-Labeled (e.g., this compound) Studies:

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the method of choice for the sensitive and specific quantification of penconazole and its metabolites in biological matrices.[2][6] An internal standard (e.g., a different isotopologue of penconazole) should be used for accurate quantification.

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sample Collection cluster_analysis Analysis cluster_data Data Interpretation Animal_Acclimation Animal Acclimation (Wistar Rats) Oral_Gavage Oral Gavage Animal_Acclimation->Oral_Gavage Dose_Preparation Dose Preparation (this compound in Vehicle) Dose_Preparation->Oral_Gavage Blood_Collection Blood Sampling (Time Points) Oral_Gavage->Blood_Collection Excreta_Collection Urine & Feces (24h Intervals) Oral_Gavage->Excreta_Collection Tissue_Harvesting Tissue Harvesting (End of Study) Oral_Gavage->Tissue_Harvesting Sample_Processing Sample Processing (Homogenization/Extraction) Blood_Collection->Sample_Processing Excreta_Collection->Sample_Processing Tissue_Harvesting->Sample_Processing LC_MS_MS LC-MS/MS Analysis Sample_Processing->LC_MS_MS PK_Analysis Pharmacokinetic Parameter Calculation LC_MS_MS->PK_Analysis Metabolite_Profiling Metabolite Identification LC_MS_MS->Metabolite_Profiling Excretion_Balance Excretion Balance Calculation LC_MS_MS->Excretion_Balance

Caption: Experimental workflow for a toxicokinetic study of this compound in rats.

adme_pathway cluster_intake Intake cluster_body Body cluster_tissues Tissue Distribution cluster_excretion_routes Excretion Routes Oral_Dose Oral Administration (Penconazole) Absorption Absorption (GI Tract) Oral_Dose->Absorption Distribution Systemic Circulation (Blood) Absorption->Distribution Feces Feces Absorption->Feces Unabsorbed Metabolism Metabolism (Primarily Liver) Distribution->Metabolism Liver Liver Distribution->Liver Kidneys Kidneys Distribution->Kidneys Distribution->Kidneys Lungs Lungs Distribution->Lungs Other_Tissues Other Tissues Distribution->Other_Tissues Excretion Excretion Metabolism->Excretion Urine Urine Metabolism->Urine Metabolism->Feces Liver->Metabolism Kidneys->Urine

Caption: Proposed toxicokinetic pathway of Penconazole in rats.

References

Application Note: Chiral Separation of Penconazole Enantiomers by HPLC Using Penconazole-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Penconazole is a triazole fungicide widely utilized in agriculture to control fungal diseases in various crops.[1][2] Like many pesticides, Penconazole possesses a chiral center, resulting in the existence of two enantiomers, (R)- and (S)-penconazole. These enantiomers can exhibit different biological activities, toxicities, and degradation rates in the environment.[3][4][5][6] For instance, S-(−)-penconazole has been shown to have higher fungicidal activity against certain phytopathogens compared to its R-(+)-counterpart.[5] Conversely, some studies have indicated that R-(+)-penconazole may exhibit higher toxicity in certain organisms.[5] Therefore, the ability to separate and quantify individual enantiomers is crucial for accurate risk assessment, understanding the environmental fate, and developing more effective and safer agrochemicals.[3][4][6]

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers.[3][6][7][8] This application note presents a detailed protocol for the chiral separation of penconazole enantiomers using HPLC, incorporating Penconazole-d7 as an internal standard for accurate and reliable quantification. The use of a deuterated internal standard is a common practice in analytical chemistry to compensate for variations in sample preparation and instrument response.[9]

Experimental Protocols

1. Materials and Reagents

  • Racemic Penconazole (≥98% purity)

  • (R)-Penconazole and (S)-Penconazole standards (if available for peak identification)

  • This compound (internal standard, ≥98% purity)

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Methanol (for stock solutions)

2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector. An Agilent 1260 Infinity II Chiral HPLC system or similar is suitable.[7]

3. Chromatographic Conditions

A polysaccharide-based chiral column is often effective for the separation of triazole fungicides.[1][10] The following conditions are a starting point and may require optimization based on the specific instrument and column used.

ParameterCondition
Column Chiralpak® IC (amylose tris(3,5-dichlorophenylcarbamate)) or similar polysaccharide-based chiral column
Dimensions 250 mm x 4.6 mm, 5 µm particle size[1]
Mobile Phase n-Hexane : Isopropanol (90:10, v/v)[3]
Flow Rate 1.0 mL/min
Column Temperature 25°C[1]
Detection Wavelength 220 nm
Injection Volume 10 µL[1]

4. Preparation of Standard Solutions

  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of racemic Penconazole and this compound into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with methanol.

    • Store stock solutions at 4°C.

  • Working Standard Solution (10 µg/mL Penconazole, 10 µg/mL this compound):

    • Pipette 100 µL of the racemic Penconazole stock solution and 100 µL of the this compound stock solution into a 10 mL volumetric flask.

    • Dilute to volume with the mobile phase (n-Hexane:Isopropanol, 90:10).

    • This working standard can be used for method development and creating a calibration curve by serial dilution.

Data Presentation

The following table summarizes the expected quantitative data for the chiral separation of Penconazole enantiomers under the specified HPLC conditions.

CompoundRetention Time (tR) (min)Resolution (Rs)Tailing Factor (Tf)
(+)-Penconazole10.5-1.1
(-)-Penconazole12.22.11.2
This compound10.4-1.1

Note: The elution order of enantiomers should be confirmed with individual standards if available. The retention time of this compound is expected to be very close to that of the unlabeled Penconazole enantiomers, potentially co-eluting with one of them. In such cases, a mass spectrometer detector would be necessary for differentiation. For UV detection, it is assumed that the deuterium labeling does not significantly alter the retention time from the primary enantiomer peak.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_stock Prepare Stock Solutions (1 mg/mL in Methanol) prep_working Prepare Working Standard (Dilute in Mobile Phase) prep_stock->prep_working hplc_injection Inject 10 µL of Sample prep_working->hplc_injection Sample Introduction hplc_separation Chiral Separation on Column (Isocratic Elution) hplc_injection->hplc_separation hplc_detection UV Detection at 220 nm hplc_separation->hplc_detection data_integration Integrate Peak Areas hplc_detection->data_integration Chromatogram Output data_quantification Quantify Enantiomers (Using this compound IS) data_integration->data_quantification data_report Generate Report data_quantification->data_report

Caption: Experimental workflow for the chiral HPLC analysis of Penconazole enantiomers.

signaling_pathway cluster_penconazole Penconazole Enantiomers cluster_target Fungal Target Site cluster_effect Biological Effect R_Pen R-(+)-Penconazole CYP51 CYP51 Enzyme (Sterol Biosynthesis) R_Pen->CYP51 Weaker Binding S_Pen S-(-)-Penconazole S_Pen->CYP51 Stronger Binding High_Activity High Fungicidal Activity CYP51->High_Activity Inhibition Low_Activity Lower Fungicidal Activity CYP51->Low_Activity Inhibition

Caption: Differential biological activity of Penconazole enantiomers.

References

Application Note: Quantitative Analysis of Penconazole in Animal Tissues by LC-MS/MS with Penconazole-d7 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penconazole is a triazole fungicide used in agriculture to control fungal diseases on a variety of crops. Its potential accumulation in animal tissues through the food chain necessitates sensitive and reliable analytical methods for monitoring its residues. This application note describes a robust and accurate method for the determination of penconazole in various animal tissues (liver, muscle, kidney, and fat) using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, Penconazole-d7, ensures high accuracy and compensates for matrix effects and variations in sample preparation.

Experimental Protocols

Sample Preparation: Modified QuEChERS Extraction

This protocol is a general guideline and may require optimization for specific laboratory conditions and tissue types.

Materials:

  • Homogenized animal tissue (liver, muscle, kidney, or fat)

  • Penconazole and this compound analytical standards

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Disodium citrate sesquihydrate

  • Trisodium citrate dihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (for high-fat matrices)

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Centrifuge capable of 4000 x g

  • Vortex mixer

Procedure:

  • Sample Homogenization: Weigh 2 g (± 0.05 g) of homogenized tissue into a 50 mL centrifuge tube. For high-fat tissues, a smaller sample size (e.g., 1 g) may be used.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample, blank, and calibration standard.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.

    • Cap the tube tightly and vortex vigorously for 1 minute.

    • Centrifuge at 4000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing:

      • For Liver and Kidney: 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.

      • For Muscle: 900 mg MgSO₄ and 150 mg PSA.

      • For Fat: 900 mg MgSO₄, 150 mg PSA, 150 mg C18, and 50 mg GCB.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 x g for 5 minutes.

  • Final Extract Preparation:

    • Transfer a 1 mL aliquot of the cleaned extract into a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of a suitable solvent mixture (e.g., 80:20 water:acetonitrile) for LC-MS/MS analysis.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters (Example):

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure separation of penconazole from matrix interferences.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): The precursor and product ions for penconazole and the expected precursor for this compound are provided in the table below. The product ions and collision energies for this compound must be determined experimentally by infusing a standard solution into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Penconazole284.170.1159.1Optimize experimentally
This compound 291.2 To be determined To be determined To be determined

Note on this compound MRM Transitions: The precursor ion for this compound is based on its molecular weight. The specific product ions and optimal collision energies should be determined by direct infusion of a this compound standard into the mass spectrometer. The fragmentation pattern is expected to be similar to that of the non-deuterated penconazole.

Data Presentation

The following tables summarize the expected quantitative performance of the method. The values are based on literature data for penconazole analysis in animal tissues using similar methodologies and should be validated in-house.

Table 1: Method Detection and Quantification Limits

Tissue TypeLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)
Liver0.5 - 2.01.5 - 5.0
Muscle0.2 - 1.00.5 - 3.0
Kidney0.5 - 2.01.5 - 5.0
Fat1.0 - 5.03.0 - 10.0

Table 2: Recovery and Matrix Effect Data

Tissue TypeSpiking Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Matrix Effect (%)
Liver 1085 - 110< 15-20 to +10
5090 - 105< 10-20 to +10
Muscle 1090 - 115< 15-10 to +5
5095 - 110< 10-10 to +5
Kidney 1080 - 105< 15-25 to +15
5085 - 100< 10-25 to +15
Fat 2075 - 100< 20-30 to -10
10080 - 95< 15-30 to -10

Matrix Effect is calculated as: ((Peak area in matrix extract / Peak area in solvent) - 1) x 100%. A negative value indicates ion suppression, and a positive value indicates ion enhancement.

Mandatory Visualization

Penconazole_Analysis_Workflow Sample 1. Sample Homogenization (2g of Tissue) Spiking 2. Internal Standard Spiking (this compound) Sample->Spiking Extraction 3. QuEChERS Extraction (Acetonitrile & Salts) Spiking->Extraction Centrifugation1 4. Centrifugation (4000 x g, 5 min) Extraction->Centrifugation1 dSPE 5. Dispersive SPE Cleanup (PSA, C18, GCB) Centrifugation1->dSPE Supernatant Centrifugation2 6. Centrifugation (4000 x g, 5 min) dSPE->Centrifugation2 Evaporation 7. Evaporation & Reconstitution Centrifugation2->Evaporation Supernatant LCMSMS 8. LC-MS/MS Analysis (MRM Mode) Evaporation->LCMSMS Data 9. Data Analysis (Quantification) LCMSMS->Data

Caption: Workflow for the analysis of Penconazole in animal tissues.

Conclusion

The described method provides a reliable and sensitive approach for the quantification of penconazole in various animal tissues. The use of a deuterated internal standard, this compound, is crucial for achieving accurate results by compensating for matrix-induced signal suppression or enhancement and variability in sample processing. The QuEChERS extraction protocol is efficient and can be adapted for different tissue types with appropriate modifications to the d-SPE cleanup step. It is essential to validate this method in-house to ensure it meets the specific requirements of the laboratory and regulatory guidelines. The experimental determination of the optimal MRM transitions for this compound is a critical step in the method development process.

Troubleshooting & Optimization

Overcoming matrix effects in Penconazole analysis with Penconazole-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Penconazole, with a focus on overcoming matrix effects using its deuterated internal standard, Penconazole-d7.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect Penconazole analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Penconazole, by co-eluting compounds from the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[1][2] In complex matrices, these effects can significantly compromise the reliability of analytical data.

Q2: How does using this compound help in overcoming matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Penconazole. Since it has nearly identical physicochemical properties to Penconazole, it co-elutes and experiences the same degree of matrix effects.[1] By adding a known amount of this compound to both the calibration standards and the samples, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio remains constant even if both signals are suppressed or enhanced, thus correcting for the matrix effect and improving accuracy and precision.

Q3: What are the typical mass transitions (m/z) for Penconazole and this compound in LC-MS/MS analysis?

A3: The mass transitions for Penconazole and its deuterated internal standard can vary slightly depending on the instrument and source conditions. However, common transitions observed are:

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)
Penconazole284.0569.74 (for quantification)
158.63 (for confirmation)
This compound291.1 (calculated)Specific product ions to be determined during method development

Note: The precursor ion for this compound will be shifted by the number of deuterium atoms. The product ions may or may not be shifted, depending on the fragmentation pattern. It is crucial to optimize these transitions on your specific instrument.

Q4: What sample preparation techniques can be used to minimize matrix effects for Penconazole analysis?

A4: Several sample preparation techniques can be employed to clean up the sample and reduce the concentration of matrix components prior to analysis. These include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A widely used method for pesticide residue analysis in food matrices like fruits and vegetables.

  • Solid-Phase Extraction (SPE): A selective cleanup method that can effectively remove interfering compounds.

  • Liquid-Liquid Extraction (LLE): A classic technique to partition the analyte from the sample matrix into an immiscible solvent.

  • Protein Precipitation (PPT): Commonly used for biological samples like plasma to remove proteins that can interfere with the analysis.

The choice of technique depends on the sample matrix and the required level of cleanup.

Troubleshooting Guide

Issue 1: Significant ion suppression or enhancement is observed for Penconazole, even with the use of this compound.

Possible Cause Suggested Solution
Overly complex matrix Dilute the sample extract to reduce the concentration of matrix components. A dilution factor of 25-40 can significantly reduce ion suppression.
Co-elution of interfering compounds Optimize the chromatographic method to better separate Penconazole from matrix interferences. This may involve changing the column, mobile phase composition, or gradient profile.
Suboptimal sample preparation Re-evaluate the sample cleanup procedure. A more rigorous cleanup method, such as a different SPE sorbent or a multi-step extraction, may be necessary.

Issue 2: Poor peak shape for Penconazole and/or this compound.

Possible Cause Suggested Solution
Column degradation Replace the analytical column.
Incompatible mobile phase Ensure the mobile phase pH is appropriate for Penconazole and that the organic solvent is of high purity.
Matrix components affecting chromatography Improve sample cleanup to remove compounds that may be causing peak tailing or fronting.

Issue 3: Inconsistent results or high variability between replicate injections.

Possible Cause Suggested Solution
Inconsistent sample preparation Ensure that the sample preparation procedure is followed precisely for all samples and standards.
Instrument instability Check the stability of the LC-MS/MS system, including pump pressure, spray stability, and detector response.
Insufficient homogenization of the sample Ensure the initial sample is thoroughly homogenized before taking a subsample for extraction.

Quantitative Data Summary

The use of a deuterated internal standard like this compound can effectively compensate for matrix effects. A study on the determination of Penconazole in hair samples demonstrated a significant matrix effect that was completely corrected by the use of this compound.

Table 1: Matrix Effect of Penconazole in Hair Samples with and without Internal Standard Correction

AnalyteQuality Control LevelMatrix Effect (%) without ISMatrix Effect (%) with this compound IS
PenconazoleLow169%Corrected

Data adapted from a study on the determination of Tebuconazole and Penconazole in rat and human hair.

This table illustrates that a substantial matrix enhancement (169%) was observed for Penconazole at the low-quality control concentration when no internal standard was used. The use of this compound as an internal standard completely corrected for this matrix effect, leading to accurate quantification.

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS for Fruit and Vegetable Matrices

This protocol is a general guideline and may need to be optimized for specific matrices.

  • Homogenization: Homogenize a representative portion of the fruit or vegetable sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a known amount of this compound internal standard solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing MgSO₄ and a sorbent (e.g., PSA - primary secondary amine).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract:

    • Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Penconazole and this compound

This is a representative protocol and should be optimized for your specific instrumentation.

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: A suitable gradient to separate Penconazole from matrix interferences.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Penconazole: Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)

    • This compound: Precursor > Product (Quantifier)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Sample Homogenization Spike Spike with this compound Sample->Spike 1 Extraction QuEChERS Extraction Spike->Extraction 2 Cleanup d-SPE Cleanup Extraction->Cleanup 3 LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS 4 Data_Processing Data Processing LC_MSMS->Data_Processing 5 Ratio Calculate Peak Area Ratio (Penconazole / this compound) Data_Processing->Ratio 6 Calibration Quantify using Calibration Curve Ratio->Calibration 7 Result Final Concentration Calibration->Result 8

References

Preventing isotopic exchange of deuterium in Penconazole-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isotopic exchange of deuterium in Penconazole-d7 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a deuterated form of Penconazole, a triazole fungicide.[1][2] In research, particularly in quantitative analysis using mass spectrometry (MS), this compound serves as an internal standard.[3] Its chemical behavior is nearly identical to the non-deuterated Penconazole, but its increased mass allows for its differentiation in MS analysis. This enables accurate quantification of Penconazole in various samples by correcting for variations in sample preparation and instrument response.

Q2: What is deuterium exchange and why is it a concern for this compound?

Deuterium exchange, or H/D exchange, is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa.[4] For this compound, if the deuterium atoms on the pentyl chain are replaced with hydrogen, the mass of the internal standard will change, leading to inaccurate quantification of the target analyte (Penconazole). This can compromise the validity of experimental results.

Q3: Where are the deuterium atoms located in this compound and are they stable?

This compound has seven deuterium atoms on the pentyl group. The C-D bonds on an alkyl chain are generally stable under neutral and mild acidic or basic conditions. However, exchange can be catalyzed by strong acids, bases, or certain metal catalysts, and can be influenced by temperature and the solvent used. While there is no specific data on the exchange rates for this compound, hydrogens on carbons adjacent to activating functional groups are more susceptible to exchange. In this compound, the deuterium atoms are on a simple alkyl chain and not adjacent to a strongly activating group, suggesting good stability under typical analytical conditions.

Q4: What are the primary factors that can induce deuterium exchange in this compound?

The main factors that can promote the exchange of deuterium for hydrogen are:

  • pH: Both highly acidic and highly basic conditions can catalyze H/D exchange.[4][5] The minimum exchange rate for many molecules is often observed around pH 2.5-3.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of hydrogen atoms and facilitate exchange. Aprotic solvents (e.g., acetonitrile, hexane) are less likely to cause exchange.

  • Catalysts: The presence of certain metal catalysts can facilitate H/D exchange.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound and provides corrective actions to prevent isotopic exchange.

Observed Problem Potential Cause Recommended Solution
Loss of deuterium signal or appearance of Penconazole peak in the internal standard channel. Isotopic exchange of deuterium with hydrogen from the solvent or sample matrix.- Optimize pH: Adjust the pH of your sample and mobile phase to be in the range of 3-6. Avoid strongly acidic or basic conditions. - Control Temperature: Perform sample preparation and analysis at controlled, and if possible, reduced temperatures. - Solvent Selection: Use aprotic solvents for sample preparation and storage whenever possible. If protic solvents are necessary, minimize the time the sample is in the solvent and keep the temperature low.
Inconsistent or drifting internal standard response across a sample batch. Gradual deuterium exchange over the course of the analytical run.- Minimize Sample Residence Time: Reduce the time samples are stored in the autosampler. If possible, use a cooled autosampler. - Fresh Preparations: Prepare standards and samples as close to the time of analysis as possible.
Poor reproducibility of quantitative results. Variable deuterium exchange due to inconsistencies in sample handling or matrix effects.- Standardize Protocols: Ensure consistent timing, temperature, and pH for all samples and standards. - Matrix Matching: Prepare calibration standards in a matrix that closely mimics the study samples to account for any matrix-induced exchange.

Experimental Protocols

Protocol 1: Recommended Handling and Storage of this compound

  • Receiving and Storage: Upon receipt, store the this compound standard in a tightly sealed container at the recommended temperature (typically -20°C) to prevent exposure to atmospheric moisture.

  • Stock Solution Preparation:

    • Use a high-purity aprotic solvent such as acetonitrile or ethyl acetate to prepare the stock solution.

    • Work in a dry environment (e.g., under a nitrogen atmosphere or in a glove box) to minimize exposure to moisture.

    • Store the stock solution in an amber vial with a PTFE-lined cap at -20°C.

  • Working Solution Preparation:

    • Prepare working solutions by diluting the stock solution with the mobile phase or a solvent compatible with your analytical method.

    • If an aqueous or protic solvent is required, prepare the working solutions fresh daily and keep them refrigerated until use.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

  • Extraction:

    • Use a validated extraction method such as QuEChERS or solid-phase extraction (SPE).

    • If using liquid-liquid extraction, choose an appropriate organic solvent.

    • Minimize the use of strong acids or bases during extraction. If pH adjustment is necessary, use a buffered solution to maintain a pH between 3 and 6.

  • Reconstitution:

    • After evaporation of the extraction solvent, reconstitute the sample in a solvent mixture that is compatible with the initial mobile phase conditions.

    • Ideally, the reconstitution solvent should have a high percentage of organic solvent.

  • Analysis:

    • Use a well-maintained LC-MS/MS system.

    • Employ a chromatographic method with a suitable mobile phase, preferably with a pH between 3 and 6.

    • Keep the run time as short as possible while achieving adequate separation.

Visualizations

Caption: Chemical structure of Penconazole, with deuterium labeling on the pentyl chain for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Sample Collection spike Spike with this compound sample->spike extraction Extraction (e.g., QuEChERS) cleanup Clean-up (e.g., SPE) extraction->cleanup spike->extraction reconstitution Reconstitution in Mobile Phase cleanup->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification

Caption: A typical experimental workflow for the analysis of Penconazole using this compound as an internal standard.

Troubleshooting_Logic start Inaccurate or Irreproducible Results? check_exchange Suspect Deuterium Exchange? start->check_exchange check_ph Check pH of Solvents/Samples check_exchange->check_ph Yes other_issues Investigate Other Potential Issues check_exchange->other_issues No check_temp Check Temperature during Prep/Analysis check_ph->check_temp Within 3-6 optimize_ph Adjust pH to 3-6 check_ph->optimize_ph Outside 3-6 check_solvent Review Solvent Composition check_temp->check_solvent Controlled optimize_temp Lower Temperature check_temp->optimize_temp Elevated optimize_solvent Use Aprotic Solvents check_solvent->optimize_solvent Protic check_solvent->other_issues Aprotic

Caption: A logical troubleshooting workflow for diagnosing and addressing potential deuterium exchange issues.

References

Optimizing LC-MS/MS for Penconazole-d7: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of Penconazole-d7.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting LC-MS/MS parameters for this compound analysis?

A1: Initial parameters for an LC-MS/MS method for this compound can be established based on methods developed for its non-deuterated analog, Penconazole. The key difference will be the precursor ion mass-to-charge ratio (m/z), which will be higher for the deuterated standard. The following tables summarize recommended starting conditions.

Q2: How do I determine the Multiple Reaction Monitoring (MRM) transitions for this compound?

A2: The precursor ion for this compound will be [M+H]+. Given that the molecular weight of Penconazole is approximately 283.7 g/mol , the precursor ion for this compound will be around m/z 291.1 (284.1 + 7). The product ions are often the same as the non-deuterated compound. Based on published data for Penconazole, common product ions are m/z 70 and 159.[1] Therefore, initial MRM transitions to evaluate for this compound would be 291.1 -> 70 and 291.1 -> 159. It is crucial to optimize the collision energy for these transitions.

Q3: What type of liquid chromatography (LC) conditions are suitable for this compound?

A3: A reverse-phase chromatographic method is typically employed for the analysis of Penconazole. A C18 or a biphenyl column can provide good separation. A gradient elution with mobile phases consisting of water and an organic solvent (acetonitrile or methanol) with additives like formic acid or ammonium formate is recommended to achieve good peak shape and retention.

Troubleshooting Guides

Issue 1: Poor Sensitivity or No Signal for this compound

  • Possible Cause 1: Incorrect Mass Spectrometer Parameters.

    • Solution: Verify the precursor and product ion m/z values for this compound. Infuse a standard solution of this compound directly into the mass spectrometer to optimize the cone voltage and collision energy for the selected MRM transitions.

  • Possible Cause 2: Suboptimal Ionization.

    • Solution: Penconazole is typically analyzed in positive electrospray ionization (ESI) mode.[1] Ensure the ESI source parameters are optimized. Check the capillary voltage (typically around 3.0 kV), source temperature (can range from 150°C to 500°C), and gas flows (desolvation and cone gas).[1]

  • Possible Cause 3: Inefficient Chromatographic Separation.

    • Solution: Evaluate the mobile phase composition and gradient profile. Ensure the pH of the mobile phase is appropriate for the analyte. Consider using a different column chemistry if peak shape is poor.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

  • Possible Cause 1: Column Overload.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Possible Cause 2: Inappropriate Mobile Phase.

    • Solution: Adjust the mobile phase composition. The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape for many compounds. Ensure the organic solvent percentage is optimal for elution.

  • Possible Cause 3: Secondary Interactions with the Column.

    • Solution: Consider a different column type. If using a C18 column, switching to a column with a different stationary phase, such as a biphenyl column, may improve peak shape.

Issue 3: High Background Noise or Matrix Effects

  • Possible Cause 1: Contaminated LC System or Solvents.

    • Solution: Purge the LC system with fresh, high-purity solvents. Check for any leaks or contaminated fittings.

  • Possible Cause 2: Matrix Suppression or Enhancement.

    • Solution: Implement a more rigorous sample preparation procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective.[2][3] Diluting the sample can also mitigate matrix effects.

  • Possible Cause 3: Co-eluting Interferences.

    • Solution: Modify the chromatographic gradient to better separate the analyte from interfering compounds. A shallower gradient can improve resolution.

Experimental Protocols & Data

Table 1: Recommended Starting LC Parameters
ParameterValue
Column C18 or Biphenyl (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 1 - 5 µL
Column Temperature 30 - 40 °C
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.
Table 2: Recommended Starting MS/MS Parameters (Positive ESI)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Penconazole284.170.020 - 4015 - 25
Penconazole284.1159.020 - 4010 - 20
This compound (starting point) 291.1 70.0 20 - 40 15 - 25
This compound (starting point) 291.1 159.0 20 - 40 10 - 20

Note: These are starting points and require optimization for your specific instrument and experimental conditions.

Table 3: Generic Sample Preparation Protocol (QuEChERS-based)
StepProcedure
1. Homogenization Homogenize 10-15 g of the sample.
2. Extraction Add 10 mL of acetonitrile and shake vigorously.
3. Salting Out Add magnesium sulfate and sodium chloride, shake, and centrifuge.
4. Dispersive SPE Take an aliquot of the supernatant and add it to a d-SPE tube containing PSA and C18 sorbents. Vortex and centrifuge.
5. Final Extract The supernatant is ready for LC-MS/MS analysis.

This is a general guideline. The specific QuEChERS kit and procedure should be optimized for the matrix of interest.[4]

Visualizations

Workflow cluster_prep Method Development A Define Analyte (this compound) B Select MRM Transitions A->B C Optimize MS Parameters (Infusion) B->C D Develop LC Method C->D E Optimize Sample Preparation D->E F Method Validation E->F

Caption: LC-MS/MS method development workflow for this compound.

Troubleshooting cluster_troubleshooting Troubleshooting Guide Start Problem Detected Issue Poor Sensitivity? Start->Issue PeakShape Poor Peak Shape? Issue->PeakShape No Sol1 Optimize MS Parameters Issue->Sol1 Yes Noise High Background? PeakShape->Noise No Sol2 Adjust Mobile Phase / Gradient PeakShape->Sol2 Yes Noise->Start No, Other Issue Sol3 Improve Sample Cleanup Noise->Sol3 Yes

Caption: A decision tree for troubleshooting common LC-MS/MS issues.

References

Improving peak shape in chiral chromatography of Penconazole enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of penconazole enantiomers. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their chromatographic methods and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phase (CSP) is most effective for separating penconazole enantiomers?

A1: Polysaccharide-based CSPs are commonly used. Studies have shown that a cellulose-based Chiralpak IC column provides excellent enantioselectivity and resolution for penconazole enantiomers, particularly in reversed-phase mode.[1][2] While other columns like Chiralpak IA and IB have been tested, Chiralpak IC demonstrated better resolution and shorter analysis times.[1] Amylose-based CSPs such as Chiralpak IG have also been used successfully.[1]

Q2: What is a typical mobile phase for reversed-phase chiral separation of penconazole?

A2: A common and effective mobile phase is a mixture of acetonitrile and water. An 80:20 (v/v) acetonitrile/water composition has been shown to achieve complete separation with good peak shape and high column efficiency on a Chiralpak IC column.[1][2] Acetonitrile is often preferred over methanol as the organic modifier because it can provide better peak shapes.[1]

Q3: Can mobile phase additives improve my separation?

A3: Yes, additives can be crucial. In reversed-phase mode, adding buffers or acids like formic acid can help. For instance, ammonium acetate and formic acid have been used with a Chiralpak IG column.[1] Buffers can maintain a stable pH, which is critical as pH can influence the charge state of both the analyte and the stationary phase, thereby affecting interactions and resolution.[3][4] In normal-phase chromatography, basic additives like diethylamine (DEA) are sometimes used to improve the peak shape of basic compounds by masking active sites on the stationary phase.[5][6]

Q4: How does temperature affect the separation of penconazole enantiomers?

A4: Temperature is a critical parameter for optimizing resolution. Generally, increasing the column temperature leads to a decrease in the retention factors for the enantiomers.[7] The relationship between temperature and selectivity (α) can vary; for some triazole fungicides, selectivity is linearly dependent on the inverse of the temperature, while for others it remains constant within a studied range.[7] It is recommended to study a temperature range (e.g., 10-35°C) to find the optimal condition for your specific method.

Troubleshooting Guide

Problem 1: My peaks are tailing.

  • Question: Why am I observing significant peak tailing for one or both penconazole enantiomers?

  • Answer: Peak tailing in reversed-phase chromatography is often caused by secondary interactions between the analyte and the stationary phase.[4] Penconazole, a basic compound, can interact strongly with residual ionized silanol groups on the silica surface of the column, leading to tailing.[4][8] Other potential causes include column overload, low buffer concentration, or issues with column hardware.[4]

  • Solutions:

    • Adjust Mobile Phase pH: Using a buffer to maintain a consistent pH can mask the residual silanol interactions and improve peak shape.[4] For basic compounds like penconazole, operating at a mid-range pH where silanol activity is suppressed can be effective.

    • Add a Mobile Phase Modifier: In normal-phase mode, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can compete with the analyte for active sites, thus reducing tailing.[5][6]

    • Reduce Sample Concentration: Inject a diluted sample to check for column overload. If peak shape improves, the original sample concentration was too high.[4]

    • Check for Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can disrupt the sample path and cause peak distortion.[9] Flushing the column or replacing the guard column may resolve the issue.

Problem 2: The resolution between the enantiomer peaks is poor (Rs < 1.5).

  • Question: How can I improve the separation factor (α) and resolution (Rs) between the penconazole enantiomers?

  • Answer: Poor resolution indicates that the chiral recognition between the CSP and the enantiomers is not optimal under the current conditions. This can be addressed by modifying the mobile phase, changing the stationary phase, or adjusting the temperature.[7][10]

  • Solutions:

    • Optimize Mobile Phase Composition:

      • Organic Modifier: The type and percentage of the organic modifier (e.g., acetonitrile, methanol, ethanol, isopropanol) significantly impact selectivity. Systematically vary the percentage of the organic modifier. In normal-phase mode, decreasing the alcohol percentage often improves resolution but increases analysis time.[11]

      • Select a Different Modifier: If using methanol, try switching to acetonitrile, as it has been shown to provide better peak shape and efficiency for penconazole.[1] In normal-phase, compare isopropanol and ethanol.

    • Change the Chiral Stationary Phase (CSP): If optimizing the mobile phase is insufficient, the chosen CSP may not be suitable. Chiralpak IC has shown superior performance for penconazole compared to Chiralpak IA and IB.[1] Consider switching to a column with a different polysaccharide derivative (cellulose vs. amylose) or a different coating.[12]

    • Adjust Column Temperature: Lowering the temperature often increases resolution for enantioseparations that are enthalpically driven, although this may also increase analysis time and backpressure.[7] Perform a temperature study to find the best balance.

    • Decrease Flow Rate: Reducing the flow rate can enhance efficiency and improve resolution, but at the cost of longer run times.

Problem 3: The retention times are too long and peaks are broad.

  • Question: My analysis time is excessively long, and the peaks are very wide. How can I shorten the run time while maintaining good peak shape?

  • Answer: Long retention times and broad peaks are often linked and can be caused by a mobile phase that is too "weak" or suboptimal temperature and flow rate.[13]

  • Solutions:

    • Increase Mobile Phase Strength: In reversed-phase, increase the percentage of the organic modifier (e.g., acetonitrile). In normal-phase, increase the percentage of the alcohol modifier. This will decrease retention times.

    • Switch to Gradient Elution: If isocratic elution results in either poor resolution for early-eluting peaks or excessively long retention for later ones, a gradient elution method can be developed.[13][14] This allows for the separation of enantiomers with optimal mobile phase strength, improving peak shape and reducing total run time.

    • Increase Flow Rate: A higher flow rate will shorten the analysis time, but be mindful that it can also reduce resolution. An optimal flow rate must be determined experimentally.

    • Increase Temperature: Raising the column temperature will decrease solvent viscosity and can speed up mass transfer, leading to shorter retention times and sometimes sharper peaks.[7]

Data and Parameters

Table 1: Comparison of Chiral Stationary Phases for Penconazole Enantioseparation

Chiral Stationary Phase (CSP)Mobile PhaseModeResolution (Rs)Analysis TimeReference
Chiralpak IC Acetonitrile/Water (80:20, v/v)Reversed-Phase2.21< 13 min[1]
Chiralpak IC n-Hexane/Ethanol or IsopropanolNormal-Phase≥ 6.59-[1]
Chiralpak IG Acetonitrile/Water with Ammonium Acetate & Formic AcidReversed-Phase-~18 min[1]
Chiralpak IA Acetonitrile/Water or Methanol/WaterReversed-Phase0.52-[1]
Chiralpak IB Acetonitrile/Water or Methanol/WaterReversed-PhaseNo Separation-[1]
Lux Cellulose-2 -Reversed-PhaseBaseline Separation-[1]

Table 2: Example Optimized HPLC Method for Penconazole Enantiomers

ParameterConditionReference
Column Chiralpak IC (250 mm × 4.6 mm, 5 µm)[1][2]
Guard Column Chiralpak IC (10 mm × 4 mm, 5 µm)[1]
Mobile Phase Acetonitrile/Water (80:20, v/v)[1][2]
Flow Rate 0.6 mL/min[1]
Column Temperature 25 °C[1]
Injection Volume 10 µL[1]
Detection LC-MS/MS or UV[1]

Experimental Protocols

Protocol: Reversed-Phase HPLC Method for Penconazole Enantioseparation

This protocol is based on a validated method for separating penconazole enantiomers in rat plasma, which can be adapted for other sample matrices.[1]

  • System Preparation:

    • Equip an HPLC system with a pump, autosampler, column oven, and a suitable detector (UV or Mass Spectrometer).

    • Install a Chiralpak IC (250 mm × 4.6 mm, 5 µm) column and a matching guard column.

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing HPLC-grade acetonitrile and ultrapure water in an 80:20 volume-to-volume ratio.

    • Degas the mobile phase using sonication or vacuum filtration before use to prevent bubble formation.

  • Chromatographic Conditions Setup:

    • Set the pump flow rate to 0.6 mL/min.

    • Set the column oven temperature to 25 °C.

    • Set the autosampler temperature to 4 °C to maintain sample stability.

    • Set the injection volume to 10 µL.

    • If using a UV detector, set the wavelength according to penconazole's absorbance maximum.

    • If using an MS detector, optimize the source parameters and select appropriate MRM transitions for penconazole.

  • System Equilibration:

    • Flush the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Sample Injection and Analysis:

    • Inject a racemic standard of penconazole to confirm the retention times and resolution of the enantiomers. The elution order on Chiralpak IC under these conditions is typically (+)-penconazole followed by (-)-penconazole.[1]

    • Inject prepared samples for analysis.

  • Data Analysis:

    • Integrate the peaks for each enantiomer.

    • Calculate the resolution (Rs) between the two peaks to ensure it meets the required criteria (typically Rs ≥ 1.5 for baseline separation).

Visualized Workflows

troubleshooting_peak_shape start Poor Peak Shape Observed (Tailing, Fronting, Broadening) q1 Are ALL peaks in the chromatogram affected? start->q1 all_tail All Peaks Tailing q1->all_tail Yes some_tail Only Analyte Peaks Tailing q1->some_tail No cause_overload Cause: Column Overload? all_tail->cause_overload cause_secondary Cause: Secondary Interactions? (e.g., Silanol activity) some_tail->cause_secondary cause_hardware Cause: Hardware Issue? (Dead volume, void) cause_overload->cause_hardware No sol_dilute Solution: Dilute sample and re-inject. cause_overload->sol_dilute Yes sol_hardware Solution: Check fittings, replace guard column, or use new analytical column. cause_hardware->sol_hardware Yes sol_mobile_phase Solution: Optimize mobile phase. Add buffer/additive (TEA, DEA) or adjust pH. cause_secondary->sol_mobile_phase Yes end Peak Shape Improved sol_dilute->end sol_hardware->end sol_mobile_phase->end method_dev_workflow start Start: Method Development for Penconazole Enantioseparation step1 1. Select Chiral Stationary Phase (CSP) Recommended: Chiralpak IC (Cellulose-based) start->step1 step2 2. Select Separation Mode Reversed-Phase (ACN/Water) or Normal-Phase (Hexane/Alcohol) step1->step2 step3 3. Screen Mobile Phase Composition Vary % of organic modifier (e.g., ACN from 70-90%) step2->step3 q1 Is Resolution (Rs) ≥ 1.5? step3->q1 q1->step3 No, continue screening step4 4. Optimize Other Parameters - Temperature (e.g., 20-40°C) - Flow Rate (e.g., 0.5-1.0 mL/min) q1->step4 Yes q2 Is Peak Shape Acceptable? step4->q2 step5 5. Adjust for Peak Shape - Add mobile phase modifier (acid/base) - Adjust buffer concentration/pH q2->step5 No end Final Method Validated q2->end Yes step5->step4

References

Troubleshooting low recovery of Penconazole-d7 in sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the sample preparation and analysis of Penconazole-d7, a deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of deuterated internal standards like this compound?

Low recovery rates for internal standards can stem from a variety of factors throughout the analytical process. The primary causes can be grouped into several categories:

  • Insufficient Extraction: The initial extraction process may not be efficient enough to transfer the analyte from the sample matrix into the solvent. This can be due to an inappropriate choice of extraction solvent, incorrect solvent-to-sample ratio, or insufficient homogenization.

  • Analyte Loss During Cleanup: The cleanup step, designed to remove matrix interferences, can sometimes inadvertently remove the analyte of interest as well. This is a common issue in both dispersive solid-phase extraction (d-SPE) and cartridge-based solid-phase extraction (SPE).

  • Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the ionization of the analyte in the mass spectrometer source, leading to signal suppression or enhancement. While stable isotope-labeled internal standards are used to compensate for these effects, extreme matrix effects can still lead to poor results.

  • Analyte Degradation: this compound may degrade during the sample preparation process due to factors like pH, temperature, or exposure to light.

  • Procedural Errors: Simple laboratory errors, such as inaccurate pipetting, improper vortexing/shaking, or incorrect preparation of standard solutions, can significantly impact recovery.

Q2: My this compound recovery is low when using the QuEChERS method. What should I check first?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used, but several factors can lead to poor recovery of internal standards. Here’s a prioritized troubleshooting guide:

  • Sample Hydration: QuEChERS is most effective for samples with high water content (at least 80%). For dry or low-moisture samples (e.g., cereals, dried spices), you must add water before the extraction solvent to ensure proper partitioning.

  • Order of Reagent Addition: Always mix the sample with the extraction solvent (typically acetonitrile) before adding the extraction salts. Adding salts directly to the sample can cause agglomeration and reduce recovery.

  • Choice of d-SPE Cleanup Sorbent: The cleanup sorbent must be appropriate for your sample matrix.

    • PSA (Primary Secondary Amine): Removes organic acids, sugars, and fatty acids.

    • C18 (Octadecyl): Removes non-polar interferences like fats and lipids.

    • GCB (Graphitized Carbon Black): Removes pigments and sterols. However, GCB can adsorb planar analytes, so its use should be evaluated carefully. Using an inappropriate sorbent or an excessive amount can lead to the loss of your analyte.

  • pH Sensitivity: Penconazole is generally stable across a range of pH values (4-9). However, some pesticides are sensitive to basic conditions, and buffering the extraction (e.g., using acetate or citrate buffers) can improve the stability of pH-sensitive compounds.

Q3: How can I determine if low recovery is due to the extraction or the cleanup step in my SPE protocol?

To pinpoint where analyte loss is occurring in your Solid-Phase Extraction (SPE) protocol, you should systematically analyze the fractions from each step.

  • Process a Standard: Prepare a pure standard solution of this compound in the initial sample solvent.

  • Collect All Fractions: Process this standard through your entire SPE procedure, but collect each fraction separately:

    • The flow-through from the sample loading step.

    • The effluent from each wash step.

    • The final eluate.

  • Analyze Each Fraction: Analyze each collected fraction using your LC-MS/MS system.

    • Analyte in Load/Wash Fractions: If this compound is found in the sample loading flow-through or the wash fractions, it indicates that the analyte is not being retained effectively on the SPE sorbent. This is known as "breakthrough."

    • No Analyte in Any Fraction: If the analyte is not detected in any fraction, it may suggest instability in the sample, irreversible binding to the sorbent, or precipitation during a pretreatment step.

    • Analyte Only in Eluate (but low recovery): If the analyte is only present in the final eluate but the recovery is still low, the issue might be incomplete elution from the sorbent or signal suppression during analysis.

This systematic approach will identify the specific step responsible for the loss, allowing for targeted optimization.

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Matrix Effects

Matrix effects occur when co-eluting substances from the sample matrix affect the ionization efficiency of the analyte, causing signal suppression or enhancement.

Symptoms:

  • Inconsistent recovery between different sample types.

  • Poor reproducibility of results.

  • Significant difference in peak area when comparing a standard in pure solvent versus a standard spiked into a blank matrix extract (post-extraction).

Troubleshooting Steps:

  • Quantify the Matrix Effect: Calculate the matrix effect (ME) using the following formula:

    • ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100

    • A negative value indicates suppression, while a positive value indicates enhancement. Values between -20% and +20% are often considered soft or negligible matrix effects.

  • Improve Cleanup: A cleaner extract is less prone to matrix effects. Consider optimizing the d-SPE or SPE cleanup step. You may need to use a combination of sorbents (e.g., PSA + C18) or switch to a more selective SPE cartridge.

  • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the full sample preparation procedure. This helps to ensure that the standards and the samples experience the same matrix effects.

  • Dilute the Extract: Diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.

  • Leverage the Internal Standard: Deuterated internal standards like this compound are ideal because they co-elute with the analyte and experience similar matrix effects, providing a high degree of correction. Ensure the internal standard concentration is appropriate to avoid interference from naturally occurring isotopes of the analyte.

Guide 2: Optimizing Solid-Phase Extraction (SPE) for Better Recovery

Low recovery in SPE can often be traced back to issues in the core steps of the procedure.

Problem: Analyte Breakthrough (Loss during Loading/Washing)

  • Cause: The affinity of this compound for the loading or wash solvent is greater than its affinity for the sorbent.

  • Solutions:

    • Check Conditioning: Ensure the sorbent bed is properly wetted and activated with the recommended conditioning solvent. An unconditioned sorbent leads to poor recovery.

    • Adjust Solvent Strength: Decrease the elution strength of the wash solvent to prevent it from prematurely eluting the analyte.

    • Modify Sample pH: Adjust the sample's pH to ensure the analyte is in a state that maximizes its interaction with the sorbent (e.g., neutral for reversed-phase, charged for ion-exchange).

    • Increase Sorbent Mass: If the cartridge is overloaded, the analyte will break through. Use a larger SPE cartridge or reduce the sample volume.

Problem: Incomplete Elution

  • Cause: The elution solvent is not strong enough to desorb the analyte from the sorbent completely.

  • Solutions:

    • Increase Elution Solvent Strength: Choose a stronger solvent or modify the current one (e.g., by adding a small percentage of a stronger organic solvent or adjusting the pH).

    • Increase Elution Volume: Use a larger volume of the elution solvent and apply it in smaller aliquots to ensure complete desorption.

    • Incorporate a "Soak" Step: Allow the elution solvent to sit in the sorbent bed for several minutes before final elution. This can improve the interaction and desorption efficiency.

Quantitative Data Summary

The choice of cleanup sorbent in the QuEChERS method can significantly impact analyte recovery. The following table summarizes recovery data for various pesticides under different d-SPE cleanup conditions, illustrating the importance of method optimization.

d-SPE Cleanup Sorbent CombinationAnalyte GroupRecovery Range (%)Reference
MgSO₄ + PSANeonicotinoid Insecticides76.2 - 96.7
MgSO₄ + PSA + C18Multiple Pesticide Classes70 - 120 (most analytes)
MgSO₄ + PSA + GCBMultiple Pesticide ClassesVariable, potential for low recovery of planar pesticides
No Cleanup StepMultiple Pesticide Classes80 - 120 (for 64% of pesticides tested in soil)

Table 1: Example recovery ranges for pesticides using different d-SPE cleanup sorbents.

Experimental Protocols

Protocol 1: Generic QuEChERS Method (AOAC Official Method 2007.01)

This protocol is a buffered extraction method suitable for a wide range of pesticides in high-moisture food matrices.

  • Sample Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube. If the sample has low moisture content, add an appropriate amount of water to achieve >80% hydration and let it sit for 30 minutes.

  • Internal Standard Spiking: Add the this compound internal standard solution to the sample.

  • Extraction: Add 15 mL of 1% acetic acid in acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Salting Out: Add a salt packet containing 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).

  • Centrifugation: Immediately shake vigorously for 1 minute and then centrifuge at ≥3000 rcf for 3 minutes.

  • Dispersive SPE Cleanup (d-SPE): Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 (for fatty matrices).

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge at high speed (e.g., 13,000 rpm) for 2-3 minutes.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: General Solid-Phase Extraction (SPE) Workflow

This protocol outlines the fundamental steps for reversed-phase SPE.

  • Conditioning: Pass 1-2 cartridge volumes of a strong organic solvent (e.g., methanol or acetonitrile) through the SPE cartridge to wet the sorbent. Do not let the sorbent go dry.

  • Equilibration: Pass 1-2 cartridge volumes of a weaker solvent matching the sample matrix (e.g., HPLC-grade water) through the cartridge to prepare it for sample loading. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (e.g., 1 mL/min) to ensure adequate interaction between the analyte and the sorbent.

  • Washing: Pass 1-2 cartridge volumes of a weak wash solvent (e.g., water or a low percentage of organic solvent in water) through the cartridge to remove weakly retained interferences.

  • Drying (Optional but Recommended): Dry the sorbent bed by passing air or nitrogen through it for 5-10 minutes to remove residual water before elution with an organic solvent.

  • Elution: Elute the analyte of interest using a small volume of a strong organic solvent (e.g., acetonitrile or methanol). Collect the eluate for analysis.

Visualizations

Troubleshooting_Workflow start Low this compound Recovery Observed cat1 Extraction Issues start->cat1 cat2 Cleanup (SPE/d-SPE) Issues start->cat2 cat3 Matrix Effects start->cat3 cat4 Analyte Instability or Degradation start->cat4 sol1a Verify Sample Hydration (for QuEChERS) cat1->sol1a sol1b Optimize Extraction Solvent cat1->sol1b sol1c Ensure Proper Shaking/Vortexing cat1->sol1c sol2a Check for Analyte Breakthrough cat2->sol2a sol2b Optimize Sorbent (Type and Amount) cat2->sol2b sol2c Optimize Wash and Elution Solvents cat2->sol2c sol3a Use Matrix-Matched Calibrants cat3->sol3a sol3b Dilute Final Extract cat3->sol3b sol4a Check pH of Sample/Solvents cat4->sol4a sol4b Minimize Sample Processing Time/Temp cat4->sol4b QuEChERS_Workflow A 1. Sample Weighing & Homogenization B 2. Add Acetonitrile & Internal Standard A->B Extraction C 3. Add QuEChERS Salts B->C D 4. Shake & Centrifuge C->D Partitioning E 5. Transfer Supernatant to d-SPE Tube D->E F 6. Vortex & Centrifuge E->F Cleanup G 7. Collect Final Extract for Analysis F->G SPE_Workflow A 1. Conditioning (e.g., Methanol) B 2. Equilibration (e.g., Water) A->B C 3. Sample Loading B->C D 4. Washing (Remove Interferences) C->D E 5. Elution (Collect Analyte) D->E F 6. Analysis E->F

Minimizing ion suppression of Penconazole with Penconazole-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression of Penconazole using its stable isotope-labeled internal standard, Penconazole-d7, during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of Penconazole?

A1: Ion suppression is a phenomenon observed in liquid chromatography-mass spectrometry (LC-MS/MS) where the signal of the target analyte, in this case, Penconazole, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3][4][5] This interference can lead to inaccurate and unreliable quantification, underestimation of the analyte concentration, and poor method reproducibility. In complex matrices such as vegetables, fruits, or biological fluids, various endogenous components can cause ion suppression.

Q2: How does using this compound help in minimizing ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Penconazole. Since this compound has a chemical structure and physicochemical properties that are nearly identical to Penconazole, it co-elutes and experiences the same degree of ion suppression.[1][6] By adding a known concentration of this compound to the samples and calibration standards, the ratio of the analyte signal to the internal standard signal can be used for quantification. This normalization effectively compensates for signal variations caused by ion suppression, leading to more accurate and precise results.

Q3: Can I use a different internal standard that is not an isotopic analog of Penconazole?

A3: While other compounds can be used as internal standards, a stable isotope-labeled internal standard like this compound is the most effective choice for correcting matrix effects.[1] This is because it behaves almost identically to the analyte during sample preparation, chromatography, and ionization. Using a non-isotopic internal standard may not adequately compensate for ion suppression if its elution and ionization characteristics differ from Penconazole.

Troubleshooting Guide

Issue: Low Penconazole recovery and high variability in results.

This issue is often indicative of significant matrix effects, including ion suppression. The following table summarizes typical recovery and precision data with and without the use of this compound in a complex matrix like spinach.

Data Presentation: Impact of this compound on Recovery and Precision

AnalyteMatrixInternal StandardMean Recovery (%)Relative Standard Deviation (RSD, %)
PenconazoleSpinachNone6525
PenconazoleSpinachThis compound984

This data is illustrative and based on typical performance improvements observed when using a SIL-IS.

Solution Workflow:

The following workflow outlines the steps to mitigate ion suppression and improve data quality using this compound.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Weigh Homogenized Sample add_is Spike with this compound sample->add_is extract Perform QuEChERS Extraction add_is->extract cleanup Dispersive SPE Cleanup extract->cleanup inject Inject Extract into LC-MS/MS cleanup->inject separate Chromatographic Separation inject->separate detect MRM Detection of Penconazole & this compound separate->detect integrate Integrate Peak Areas detect->integrate calculate_ratio Calculate Peak Area Ratio (Penconazole / this compound) integrate->calculate_ratio quantify Quantify using Calibration Curve calculate_ratio->quantify

Caption: Experimental workflow for minimizing ion suppression using this compound.

Experimental Protocols

1. Sample Preparation (QuEChERS Method)

  • Weigh 10 g of the homogenized sample (e.g., spinach) into a 50 mL centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a dispersive SPE tube containing cleanup sorbents (e.g., 150 mg PSA, 900 mg MgSO₄).

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The following table provides typical LC-MS/MS parameters for the analysis of Penconazole and this compound.

ParameterValue
LC Column C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Penconazole) m/z 284.1 -> 159.1
MRM Transition (this compound) m/z 291.1 -> 159.1
Cone Voltage 20 V
Collision Energy 15 eV

Note: These parameters may require optimization for your specific instrumentation and application.

Logical Relationship Diagram

The diagram below illustrates the principle of how a stable isotope-labeled internal standard corrects for matrix-induced ion suppression.

cluster_ionization Ionization Source cluster_detector Mass Spectrometer Detector Analyte_IS Penconazole + this compound Ion_Suppression Ion Suppression (Competition for Ionization) Analyte_IS->Ion_Suppression Matrix Co-eluting Matrix Components Matrix->Ion_Suppression Suppressed_Signal_Analyte Suppressed Penconazole Signal Ion_Suppression->Suppressed_Signal_Analyte Affects Both Suppressed_Signal_IS Suppressed this compound Signal Ion_Suppression->Suppressed_Signal_IS Ratio Signal Ratio (Analyte / IS) Remains Constant Suppressed_Signal_Analyte->Ratio Suppressed_Signal_IS->Ratio

Caption: Correction of ion suppression by a stable isotope-labeled internal standard.

References

Navigating MRM Transitions for Penconazole-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting and troubleshooting the appropriate Multiple Reaction Monitoring (MRM) transitions for Penconazole-d7. This deuterated internal standard is crucial for the accurate quantification of the fungicide Penconazole in various matrices.

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during the selection and optimization of MRM transitions for this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is an MRM transition and why is it important?

    • A1: An MRM (Multiple Reaction Monitoring) transition is a specific pair of mass-to-charge ratios (m/z) used in tandem mass spectrometry. It consists of a precursor ion (the ionized molecule of interest) and a product ion (a specific fragment of the precursor ion). This technique provides high selectivity and sensitivity for quantifying a target analyte, like Penconazole, in a complex mixture by filtering out background noise.

  • Q2: Why should I use this compound in my analysis?

    • A2: this compound is a stable isotope-labeled internal standard for Penconazole. Because it has a slightly higher mass but similar chemical and physical properties to Penconazole, it can be added to a sample at a known concentration. This allows for accurate quantification by correcting for variations in sample preparation and instrument response.

  • Q3: What is the expected precursor ion for this compound?

    • A3: The molecular weight of this compound is 291.23 g/mol , with an exact mass of approximately 290.1082 Da.[1][2][3] In positive electrospray ionization (ESI+), the expected protonated precursor ion ([M+H]⁺) would have an m/z of approximately 291.1.

Troubleshooting Guide

  • Problem: I am not seeing a strong signal for the this compound precursor ion.

    • Possible Cause 1: Incorrect Mass Spectrometer Settings. The ionization source parameters, such as capillary voltage and source temperature, may not be optimal for this compound.

    • Troubleshooting Step 1: Infuse a standard solution of this compound directly into the mass spectrometer and optimize the source conditions to maximize the signal of the [M+H]⁺ ion around m/z 291.1.

    • Possible Cause 2: In-source Fragmentation. The molecule may be fragmenting in the ionization source before it reaches the quadrupole for precursor selection.

    • Troubleshooting Step 2: Reduce the cone voltage or fragmentor voltage to minimize in-source fragmentation and enhance the precursor ion signal.

  • Problem: I am having difficulty identifying intense and specific product ions.

    • Possible Cause: Non-optimal Collision Energy. The collision energy (CE) applied in the collision cell is crucial for generating characteristic product ions. If the CE is too low, fragmentation will be insufficient. If it is too high, the precursor ion will be fragmented into very small, non-specific ions.

    • Troubleshooting Step: Perform a product ion scan of the m/z 291.1 precursor ion while ramping the collision energy. This will reveal the optimal CE for generating specific and abundant product ions. Based on the fragmentation of non-deuterated Penconazole, look for product ions corresponding to the triazole moiety and the dichlorophenyl pentyl group.

  • Problem: My quantifier and qualifier ion ratio is not consistent.

    • Possible Cause: Matrix Interferences or Poor Chromatography. Co-eluting compounds from the sample matrix can interfere with the ionization and fragmentation of this compound, affecting the ion ratios. Poor chromatographic peak shape can also lead to inconsistent measurements.

    • Troubleshooting Step: Improve the chromatographic separation to better resolve this compound from matrix components. If interference persists, a different MRM transition may need to be selected. Ensure the dwell time for each transition is sufficient to acquire at least 15-20 data points across the chromatographic peak.

Quantitative Data Summary

The selection of appropriate MRM transitions is critical for developing a robust and reliable quantitative method. For this compound, the precursor ion is the protonated molecule. The product ions are generated by the fragmentation of the precursor in the collision cell. Based on the known fragmentation of Penconazole, the following transitions are recommended for this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound291.170.1159.1
Penconazole (for comparison)284.170.1159.1

Note: The optimal collision energy for each transition should be determined empirically on the specific mass spectrometer being used.

Experimental Protocol: Selecting and Validating MRM Transitions for this compound

This protocol outlines the steps for the systematic selection and validation of MRM transitions for this compound using a triple quadrupole mass spectrometer.

1. Preparation of Standard Solution:

  • Prepare a 1 µg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
  • Further dilute the stock solution to a working concentration of 100 ng/mL for direct infusion.

2. Optimization of Precursor Ion:

  • Set up the mass spectrometer for direct infusion of the working standard solution.
  • Operate the instrument in positive electrospray ionization (ESI+) mode.
  • Perform a full scan (Q1 scan) to identify the protonated precursor ion of this compound, which is expected at m/z 291.1.
  • Optimize the ion source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the intensity of the precursor ion.
  • Adjust the cone/fragmentor voltage to minimize in-source fragmentation.

3. Selection of Product Ions and Optimization of Collision Energy:

  • Set the mass spectrometer to product ion scan mode, selecting the m/z 291.1 as the precursor ion.
  • Infuse the working standard solution and acquire product ion spectra at various collision energy (CE) settings (e.g., ramp from 5 to 40 eV).
  • Identify the most intense and specific product ions. For this compound, the expected product ions are similar to those of Penconazole, with a key fragment at m/z 70.1 (from the triazole ring) and another at m/z 159.1.
  • For each selected product ion, determine the optimal CE that yields the highest intensity.

4. MRM Method Development and Validation:

  • Create an MRM method using the optimized precursor ion and the selected product ions with their corresponding optimal collision energies.
  • Select the most intense and stable transition as the "quantifier" and another abundant transition as the "qualifier."
  • Inject a series of dilutions of this compound to assess the linearity and sensitivity of the MRM transitions.
  • Evaluate the specificity of the transitions by analyzing blank matrix samples to ensure no significant interferences are present at the retention time of this compound.
  • The ratio of the qualifier to quantifier ion should be consistent across different concentrations and in matrix samples.

Workflow for MRM Transition Selection

MRM_Selection_Workflow Workflow for Selecting an MRM Transition for this compound cluster_0 Preparation cluster_1 Precursor Ion Optimization cluster_2 Product Ion Selection cluster_3 Method Development & Validation A Prepare this compound Standard Solution B Direct Infusion into MS A->B Infuse C Q1 Scan to Identify Precursor Ion (m/z 291.1) B->C D Optimize Source Parameters C->D Maximize Signal E Product Ion Scan of m/z 291.1 D->E Optimized Precursor F Identify Intense & Specific Product Ions (e.g., 70.1, 159.1) E->F G Optimize Collision Energy (CE) for Each Product Ion F->G Optimize Fragmentation H Create MRM Method (Quantifier & Qualifier) G->H I Assess Linearity & Sensitivity H->I J Evaluate Specificity in Blank Matrix I->J K Confirm Ion Ratio Consistency J->K

Caption: A flowchart illustrating the systematic process for selecting and validating MRM transitions for this compound.

References

Technical Support Center: Enhancing Penconazole Detection with Penconazole-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Penconazole-d7 as an internal standard to enhance the sensitivity and accuracy of low-level Penconazole detection.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard for Penconazole analysis?

A1: Using a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry.[1][2] It offers several advantages:

  • Improved Accuracy and Precision: this compound has nearly identical chemical and physical properties to Penconazole. This means it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[1]

  • Enhanced Sensitivity: By providing a reliable internal reference, this compound allows for more confident detection and quantification of Penconazole at very low concentrations, which might otherwise be obscured by matrix interference.

  • Correction for Matrix Effects: Complex sample matrices can suppress or enhance the analyte signal, leading to inaccurate results. As this compound is similarly affected by the matrix, the ratio of the analyte to the internal standard remains constant, correcting for these effects.[1]

Q2: At what stage of the experimental workflow should I add this compound?

A2: this compound should be added to your samples as early as possible in the sample preparation process, ideally before any extraction steps. This ensures that it experiences the same potential losses as the native Penconazole throughout the entire procedure, allowing for accurate correction.

Q3: Can I use a different deuterated compound as an internal standard for Penconazole analysis?

A3: While it is possible to use other structurally similar deuterated compounds, it is not recommended for achieving the highest accuracy. The ideal internal standard co-elutes with the analyte and has the same ionization efficiency.[3] A different compound will have different retention times and may respond differently to matrix effects, leading to less accurate quantification. For optimal results, an isotopically labeled version of the analyte, such as this compound, is the best choice.

Q4: Will this compound interfere with the detection of native Penconazole?

A4: No, this compound will not interfere with the detection of native Penconazole when using mass spectrometry. Although they have very similar retention times, a mass spectrometer can easily distinguish between the two compounds based on their mass-to-charge (m/z) ratio. This compound has a higher mass due to the seven deuterium atoms.

Q5: How do I prepare my this compound stock and working solutions?

A5: this compound should be dissolved in a high-purity organic solvent, such as methanol or acetonitrile, to prepare a stock solution of a known concentration (e.g., 100 µg/mL).[4] This stock solution can then be diluted to create a working solution at a concentration appropriate for spiking into your samples. Store all solutions at a low temperature (e.g., -20°C) in the dark to ensure stability.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in this compound peak area between samples Inconsistent spiking of the internal standard.Ensure precise and consistent addition of the this compound working solution to each sample. Use a calibrated pipette and add the internal standard to the initial sample volume before any extraction steps.
Leak in the LC system.Check for leaks in the pump, autosampler, and column connections. A pressure test can help identify leaks.
No or very low signal for both Penconazole and this compound Problem with the mass spectrometer.Check the instrument's spray stability and ensure the capillary is not clogged. Verify that the MS method parameters (e.g., ionization source settings, gas flows) are correct. A system calibration may be necessary.[5][6]
Incorrect sample preparation.Review your sample preparation protocol. Ensure that the extraction solvent is appropriate for Penconazole and that the pH is suitable for efficient extraction.
Good this compound signal, but poor or no Penconazole signal in spiked samples Degradation of the native Penconazole standard.Prepare a fresh stock solution of Penconazole from a reliable standard.[7]
The concentration of Penconazole in the sample is below the limit of detection (LOD).If possible, concentrate the sample extract. Optimize the MS parameters for higher sensitivity.
Penconazole and this compound peaks are not chromatographically resolved (if using a chiral column) Incorrect mobile phase composition or column temperature.Adjust the mobile phase gradient and/or the column temperature to improve separation. Ensure the correct chiral column is being used for the specific enantiomers of interest.[8][9]
Significant matrix effects observed despite using this compound Extreme matrix complexity.While this compound corrects for a significant portion of matrix effects, highly complex matrices may still cause issues. Consider further sample cleanup steps (e.g., solid-phase extraction) or diluting the sample extract.
Isotopic contribution from native Penconazole to the this compound signal.This is generally minimal but can be a factor at very high concentrations of native Penconazole. Ensure that the mass spectrometer resolution is sufficient to distinguish between the isotopic peaks.

Data Presentation

The use of this compound significantly improves the reliability of quantitative analysis, especially in complex matrices. Below is a table illustrating the expected improvements in key analytical parameters.

Table 1: Comparison of Analytical Parameters for Penconazole Detection with and without this compound Internal Standard

Parameter Without this compound With this compound Reference
Limit of Quantification (LOQ) 0.01 - 0.05 mg/kg0.0025 - 0.01 mg/kg[8][9][10]
Recovery Rate 60 - 110%95 - 105%[8][9]
Relative Standard Deviation (RSD) < 20%< 10%[8][9][11]
Matrix Effect Variable (suppression or enhancement)Compensated (closer to 100%)[1][11]

Experimental Protocols

Sample Preparation (QuEChERS Method)

This is a general protocol and may need to be adapted based on the specific sample matrix.

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound working solution to each sample.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract: Take the supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting parameters that should be optimized for your specific instrument and application.

  • LC System: UHPLC system

  • Column: A suitable C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium formate

    • B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Penconazole: m/z 284.1 → 159.1 (quantifier), 284.1 → 70.0 (qualifier)[10][11]

    • This compound: m/z 291.1 → 159.1 (quantifier), 291.1 → 70.0 (qualifier)

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the instrument manufacturer's recommendations.[11]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Homogenization Spike Spike with this compound Sample->Spike Extract QuEChERS Extraction Spike->Extract Cleanup d-SPE Cleanup Extract->Cleanup Final_Extract Final Extract Cleanup->Final_Extract LC_Separation LC Separation Final_Extract->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Experimental workflow for Penconazole analysis using this compound.

Troubleshooting_Workflow Start Poor Analytical Result? Check_IS Consistent IS Signal? Start->Check_IS Check_Analyte Analyte Signal Present? Check_IS->Check_Analyte Yes Check_Spiking Review IS Spiking Procedure Check_IS->Check_Spiking No Check_Standards Verify Analyte Standard Integrity Check_Analyte->Check_Standards No Check_Prep Review Sample Preparation Check_Analyte->Check_Prep Yes, but low Check_System Check LC-MS/MS System (Leaks, Clogs, Calibration) Check_Spiking->Check_System Check_Standards->Check_System Check_Prep->Check_System

Caption: A logical troubleshooting workflow for Penconazole analysis.

References

Addressing co-eluting interferences in Penconazole analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Penconazole Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of the fungicide Penconazole.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of Penconazole, particularly when dealing with co-eluting interferences.

Issue: Poor peak shape or tailing for Penconazole in GC analysis.

  • Possible Cause: Active sites in the GC inlet or column can interact with the analyte, leading to peak tailing. This is often exacerbated by matrix components that may not have been completely removed during sample cleanup.[1]

  • Solution:

    • Inlet Maintenance: Regularly replace the GC inlet liner and septum. Deactivated liners are recommended.

    • Analyte Protectants: Co-injecting "analyte protectants" with your sample can block active sites in the GC system, improving the peak shape of sensitive compounds like Penconazole.[1]

    • Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for matrix-induced peak shape issues.[2]

Issue: Significant signal suppression of Penconazole in LC-MS/MS analysis, especially in complex matrices like spinach or avocado.

  • Possible Cause: Co-eluting matrix components can compete with Penconazole for ionization in the mass spectrometer's source, leading to a decreased signal (ion suppression).[2][3][4] Common interfering compounds include pigments (chlorophyll), sugars, fatty acids, and sterols.[5][6]

  • Solution:

    • Optimize Sample Cleanup:

      • Dispersive Solid-Phase Extraction (dSPE): The QuEChERS method is widely used for sample preparation.[7][8][9][10] For matrices high in pigments and fats, consider using a combination of dSPE sorbents. Primary Secondary Amine (PSA) removes sugars and fatty acids, C18 removes nonpolar interferences like lipids, and Graphitized Carbon Black (GCB) removes pigments and sterols.[5][6] Be cautious with GCB as it can retain some planar pesticides.

      • Solid-Phase Extraction (SPE): For very complex matrices, a cartridge-based SPE cleanup may provide a more thorough removal of interferences compared to dSPE.

    • Chromatographic Separation:

      • Modify the LC gradient to better separate Penconazole from the region where most matrix components elute (often the early part of the chromatogram).[3]

      • Consider using a different stationary phase or a column with a smaller particle size for improved resolution.

    • Dilution: Diluting the final extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of Penconazole.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for the signal suppression.[2]

Issue: Low recovery of Penconazole during sample preparation.

  • Possible Cause:

    • Inappropriate extraction solvent or pH.

    • Loss of analyte during the cleanup step due to strong adsorption to the sorbent material.

    • Incomplete phase separation during liquid-liquid extraction.

  • Solution:

    • Optimize Extraction: Ensure the pH of the extraction solvent is suitable for Penconazole. For the QuEChERS method, acetonitrile is the most common and effective extraction solvent.[7][8]

    • Evaluate Cleanup Sorbents: If using dSPE, evaluate the recovery with and without the cleanup step to determine if the sorbent is the cause of the low recovery. For example, GCB can sometimes adsorb planar pesticides.

    • Ensure Complete Phase Separation: In the QuEChERS method, the addition of salts like magnesium sulfate and sodium chloride is crucial for inducing the separation of the aqueous and organic layers.[8] Ensure the salts are fully dissolved and the centrifugation is adequate.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for Penconazole in LC-MS/MS analysis?

A1: The protonated precursor ion [M+H]⁺ for Penconazole is m/z 284.1.[11] Common product ions for quantification and confirmation are m/z 70.0 and m/z 159.0.[11] It is always recommended to optimize the collision energy for your specific instrument to achieve the best sensitivity.

Q2: What is the QuEChERS method and why is it commonly used for Penconazole analysis?

A2: QuEChERS stands for Quick, Easy, Cheap, Effective, Rugged, and Safe.[7][8][9][10] It is a streamlined sample preparation technique that involves solvent extraction (typically with acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (dSPE).[7][8] It is popular for pesticide residue analysis, including Penconazole, because it is fast, uses small amounts of solvent, and provides good recoveries for a wide range of analytes.[5]

Q3: How do I choose the right dSPE sorbents for my sample matrix when using the QuEChERS method?

A3: The choice of dSPE sorbents depends on the composition of your sample matrix.[5][6]

  • PSA (Primary Secondary Amine): Use for removing organic acids, fatty acids, and sugars. It is suitable for most fruit and vegetable samples.[6]

  • C18 (Octadecyl): Use for matrices with high fat content, such as avocados or nuts, to remove nonpolar interferences.[6]

  • GCB (Graphitized Carbon Black): Use for samples with high pigment content, like spinach or dark leafy greens, to remove chlorophyll and other pigments.[6] Be aware that GCB can retain some planar pesticides.

Q4: What are typical validation parameters for Penconazole analysis methods?

A4: Method validation for Penconazole analysis typically includes the following parameters:

  • Linearity: Correlation coefficients (R²) should be > 0.99.[12][13]

  • Accuracy (Recovery): Recoveries are generally expected to be within 70-120%.[5]

  • Precision (Repeatability): The relative standard deviation (RSD) should typically be less than 15-20%.[12][13]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These will vary depending on the matrix and the instrument used, but for sensitive methods like LC-MS/MS, LOQs in the low µg/kg range are often achievable.

Quantitative Data Summary

The following tables summarize typical performance data for Penconazole analysis using different methods.

Table 1: GC-FID Method Validation for Penconazole in EC Formulations

ParameterResult
Linearity (R²)> 0.999
Precision (RSD%)1.40 - 1.43%
Accuracy (Recovery)98 - 106%
LOD0.18 mg
LOQ0.63 mg
(Data sourced from Khalil, N. S. (2021).[12])

Table 2: LC-MS/MS Method Validation for Penconazole Enantiomers in Rat Plasma

ParameterResult
Linearity (R)> 0.995
Concentration Range2.5–250.0 ng/mL
Precision (RSD)< 6.0%
Accuracy (Relative Error)-1.1 to 3.2%
(Data sourced from a study on the toxicokinetics of Penconazole.[11])

Table 3: QuEChERS-based Method Performance for Pesticide Residue Analysis

ParameterTypical Value
Recovery70 - 120%
Precision (RSD)< 5% for many compounds
(General performance data for the QuEChERS method.[5])

Experimental Protocols

Protocol 1: Detailed QuEChERS Sample Preparation for Penconazole in Fruits and Vegetables

This protocol is a general guideline based on the widely used QuEChERS method.[7][8][9][10]

  • Homogenization: Homogenize a representative portion of the sample (e.g., 100 g) to a uniform consistency. For samples with high water content, it may be necessary to freeze-dry them first.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add an appropriate internal standard.

    • Shake vigorously for 1 minute.

    • Add a salt mixture (commonly 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute immediately after adding the salts.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL centrifuge tube containing the appropriate dSPE sorbents. For a general-purpose cleanup, this may be 900 mg MgSO₄ and 150 mg PSA. For more complex matrices, add C18 or GCB as needed.

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Final Extract:

    • Take an aliquot of the supernatant for analysis by GC or LC-MS/MS. The extract may be filtered through a 0.22 µm filter before injection.

Visualizations

Troubleshooting_Workflow start Start: Co-eluting Interference in Penconazole Analysis check_method Identify Analytical Method start->check_method gc_issues GC-based Method check_method->gc_issues GC lcms_issues LC-MS/MS Method check_method->lcms_issues LC-MS/MS peak_shape Poor Peak Shape / Tailing? gc_issues->peak_shape signal_suppression Signal Suppression? lcms_issues->signal_suppression inlet_maintenance Action: Inlet Maintenance (Liner, Septum) peak_shape->inlet_maintenance Yes low_recovery Low Recovery? peak_shape->low_recovery No analyte_protectants Action: Use Analyte Protectants inlet_maintenance->analyte_protectants matrix_matched Solution for all: Use Matrix-Matched Standards analyte_protectants->matrix_matched optimize_cleanup Action: Optimize dSPE Cleanup (PSA, C18, GCB) signal_suppression->optimize_cleanup Yes signal_suppression->low_recovery No optimize_chromatography Action: Modify LC Gradient or Column optimize_cleanup->optimize_chromatography dilute_extract Action: Dilute Final Extract optimize_chromatography->dilute_extract dilute_extract->matrix_matched check_extraction Action: Verify Extraction Solvent and pH low_recovery->check_extraction Yes end End: Interference Addressed low_recovery->end No check_sorbents Action: Evaluate Sorbent Adsorption check_extraction->check_sorbents check_sorbents->matrix_matched matrix_matched->end

Caption: Troubleshooting workflow for co-eluting interferences.

QuEChERS_Workflow start Start: Sample Homogenization extraction Step 1: Extraction - 10g Sample + 10mL ACN - Add Internal Standard - Shake start->extraction salting_out Step 2: Salting Out - Add QuEChERS Salts - Shake & Centrifuge extraction->salting_out cleanup Step 3: Dispersive SPE Cleanup - Transfer Supernatant - Add dSPE Sorbents - Vortex & Centrifuge salting_out->cleanup analysis Step 4: Analysis - Collect Supernatant - Filter (optional) - Inject into GC or LC-MS/MS cleanup->analysis end End: Final Result analysis->end

Caption: QuEChERS experimental workflow.

References

Stability of Penconazole-d7 in stock solutions and autosampler vials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Penconazole-d7 in stock solutions and autosampler vials for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I prepare my initial stock solution of this compound?

A1: It is recommended to dissolve this compound in a high-purity organic solvent such as acetonitrile, methanol, or dimethyl sulfoxide (DMSO). For most applications, preparing a stock solution with a concentration of 1 mg/mL is a common practice. Ensure the solid material is completely dissolved before making further dilutions.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For long-term storage, it is advisable to store this compound stock solutions at low temperatures to minimize degradation. While specific stability data for this compound is limited, general guidelines for deuterated standards and triazole fungicides suggest the following:

  • Long-term (months to years): ≤ -20°C in a tightly sealed container.

  • Short-term (days to weeks): 2-8°C.

Avoid repeated freeze-thaw cycles, which can accelerate degradation. It is best practice to aliquot the stock solution into smaller, single-use vials.

Q3: How long can I expect my this compound stock solution to be stable?

Q4: Can I store my working solutions in the autosampler?

A4: Storing working solutions in an autosampler for an extended period is generally not recommended without proper validation. The temperature of the autosampler, typically around 4°C, may not be sufficient to prevent degradation over several days. Additionally, exposure to light and potential evaporation can affect the concentration. It is advisable to prepare fresh working solutions daily or to validate the stability of the solutions under your specific autosampler conditions.

Troubleshooting Guides

Issue 1: Gradual decrease in this compound signal intensity over a sequence of injections.
  • Possible Cause: Degradation of this compound in the autosampler vial.

  • Troubleshooting Steps:

    • Verify Autosampler Temperature: Ensure the autosampler is maintaining the set temperature (e.g., 4°C).

    • Protect from Light: Use amber vials or cover the autosampler to protect the solutions from light, as photodegradation can occur.[1]

    • Check for Evaporation: Ensure vials are properly capped to prevent solvent evaporation, which would concentrate the sample.

    • Perform a Stability Test: Analyze a freshly prepared standard and compare its response to the one that has been in the autosampler. If a significant difference is observed, it indicates instability under the current conditions.

Issue 2: Inconsistent or erratic this compound peak areas.
  • Possible Cause: Incomplete dissolution of the standard or precipitation in the vial.

  • Troubleshooting Steps:

    • Ensure Complete Dissolution: When preparing the stock solution, vortex and sonicate to ensure the this compound is fully dissolved.

    • Check for Precipitation: Visually inspect the solution in the vial for any signs of precipitation, especially if the solution has been stored at a low temperature. If precipitation is observed, gently warm the solution and vortex to redissolve.

    • Solvent Compatibility: Ensure that any dilutions made are in a solvent that is compatible with the stock solution solvent to prevent precipitation.

Issue 3: Appearance of unexpected peaks in the chromatogram.
  • Possible Cause: Degradation of this compound into one or more degradation products.

  • Troubleshooting Steps:

    • Review Potential Degradation Pathways: Penconazole can degrade through pathways such as hydroxylation, H abstraction, and Cl elimination.[2] Be aware of the potential m/z values of these degradants.

    • Analyze a Fresh Standard: Compare the chromatogram of the suspect sample to that of a freshly prepared standard to confirm if the extra peaks are present only in the aged sample.

    • Stress Testing: To tentatively identify degradation products, you can perform forced degradation studies (e.g., exposure to acid, base, heat, light, or oxidation) on a known standard and observe the resulting chromatograms.

Data Presentation

Table 1: General Stability of Penconazole in Various Matrices (Note: Data is for non-deuterated Penconazole)

MatrixStorage TemperatureDurationStability
Cucumber and Apple (high water)-18 °CAt least 24 monthsStable
Grape (high acid)-18 °CAt least 24 monthsStable

Table 2: General Recommendations for Stock Solution Storage of Pesticide Standards

SolventStorage TemperatureEstimated Stability
Toluene, Acetone, Ethyl Acetate≤ -20 °C2 - 8 years
Acetonitrile, Methanol≤ -20 °CGenerally stable for months to years, but verification is recommended.

Experimental Protocols

Protocol for Assessing Short-Term Stability of this compound in Autosampler Vials
  • Objective: To determine the stability of this compound working solutions under typical autosampler conditions.

  • Materials:

    • This compound stock solution

    • High-purity solvent (e.g., acetonitrile)

    • Autosampler vials (amber recommended)

    • LC-MS/MS system

  • Procedure:

    • Prepare a fresh working solution of this compound at a known concentration.

    • Immediately analyze the fresh solution (T=0) in triplicate to establish the initial peak area or concentration.

    • Place a set of vials with the same working solution in the autosampler set at its typical operating temperature (e.g., 4°C).

    • Analyze the solutions at specified time points (e.g., 6, 12, 24, 48, and 72 hours).

    • At each time point, inject in triplicate.

    • Calculate the mean peak area and compare it to the initial (T=0) mean peak area.

  • Acceptance Criteria: The solution is considered stable if the mean peak area at each time point is within ±15% of the initial peak area.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_eval Data Evaluation prep_stock Prepare 1 mg/mL This compound Stock Solution prep_work Prepare Working Solution (e.g., 100 ng/mL) prep_stock->prep_work t0 T=0 Analysis (Initial Measurement) prep_work->t0 storage Store in Autosampler (e.g., 4°C) t0->storage tx Time-Point Analysis (e.g., 6, 12, 24h) storage->tx compare Compare Peak Areas (T=x vs T=0) tx->compare decision Determine Stability (e.g., within ±15%) compare->decision

Caption: Experimental workflow for assessing the stability of this compound in autosampler vials.

troubleshooting_guide cluster_investigate Initial Investigation cluster_degradation Degradation Pathway cluster_instrument Instrument/Method Pathway start Inconsistent this compound Signal Observed check_fresh Analyze a Freshly Prepared Standard start->check_fresh compare Compare with Aged Sample check_fresh->compare degraded Signal Lower/Extra Peaks in Aged Sample compare->degraded Different consistent Signal Consistent with Fresh Standard compare->consistent Similar check_conditions Review Storage and Autosampler Conditions degraded->check_conditions optimize Optimize Conditions: - Lower Temperature - Protect from Light - Prepare Fresh Daily check_conditions->optimize check_instrument Investigate Other Causes: - LC/MS System - Sample Matrix Effects - Incomplete Dissolution consistent->check_instrument resolve Address Specific Instrument/Method Issue check_instrument->resolve

Caption: Troubleshooting decision tree for inconsistent this compound signal.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Penconazole using Penconazole-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Penconazole, a widely used triazole fungicide. It focuses on a highly specific and robust method utilizing Penconazole-d7 as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and compares its performance with alternative methods such as gas chromatography with flame ionization detection (GC-FID). This guide includes detailed experimental protocols, performance data, and a visual representation of the analytical workflow to aid researchers in selecting and implementing the most suitable method for their specific needs.

Performance Comparison of Analytical Methods for Penconazole

The choice of an analytical method for Penconazole quantification depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.

Table 1: Comparison of Validation Parameters for Penconazole Analytical Methods

Validation ParameterLC-MS/MS with this compound (in water)GC-FID with External Standard (in EC Formulations)[1][2]LC-MS/MS with External Standard (in various matrices)[3]
Linearity (R²) >0.99 (Assumed based on typical performance)>0.999>0.995
Accuracy (Recovery %) 106.3%98-106%70-120%
Precision (RSD %) 3.5%1.40% - 1.43%< 6.0%
Limit of Detection (LOD) Matrix-dependent, typically low ng/L to µg/L0.18 mg2.5 ng/mL
Limit of Quantification (LOQ) 25 µg/L (in water)0.63 mg0.01 mg/kg (in various plant matrices)[3]

Experimental Protocols

This section details the methodologies for the LC-MS/MS method using this compound as an internal standard and a comparative GC-FID method.

LC-MS/MS Method with this compound Internal Standard

This method is highly suitable for the trace-level quantification of Penconazole in various environmental and biological matrices.

a. Materials and Reagents:

  • Penconazole analytical standard (≥98% purity)

  • This compound internal standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup

b. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

c. Standard Preparation:

  • Stock Solutions: Prepare individual stock solutions of Penconazole and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Penconazole by serial dilution of the stock solution with a suitable solvent (e.g., acetonitrile:water, 50:50 v/v).

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent.

  • Calibration Standards: Prepare calibration standards by spiking blank matrix extract with the Penconazole working standards and a fixed amount of the this compound internal standard working solution to cover the desired concentration range.

d. Sample Preparation (General Procedure - adaptable for different matrices):

  • Extraction: Homogenize the sample and extract a known amount with an appropriate solvent (e.g., acetonitrile) using techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard working solution to the sample extract.

  • Cleanup: Perform a cleanup step using dispersive solid-phase extraction (dSPE) or pass the extract through an SPE cartridge to remove interfering matrix components.

  • Solvent Exchange and Reconstitution: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable injection solvent (e.g., mobile phase).

e. LC-MS/MS Conditions:

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Penconazole and this compound. For example, for Penconazole, the transition m/z 284 → 159 could be used for quantification and m/z 284 → 70 for confirmation.[3]

f. Data Analysis:

  • Quantify Penconazole by calculating the peak area ratio of the analyte to the internal standard (this compound) and plotting it against the concentration of the calibration standards.

GC-FID Method with External Standard

This method is suitable for the analysis of Penconazole in formulated products where concentrations are relatively high.[1][2]

a. Materials and Reagents:

  • Penconazole analytical standard (≥98% purity)

  • Methanol (HPLC grade)

  • Emulsifiable Concentrate (EC) formulation samples of Penconazole

b. Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an autosampler.

c. Standard Preparation:

  • Standard Solution: Accurately weigh a known amount of Penconazole reference standard and dissolve it in methanol to prepare a standard solution of a specific concentration (e.g., 400 mg/L).[1]

d. Sample Preparation:

  • Accurately weigh a quantity of the EC formulation sample equivalent to a known amount of the active ingredient.

  • Dissolve the sample in methanol in a volumetric flask and shake to homogenize.[1]

e. GC-FID Conditions:

  • GC Column: A non-polar capillary column such as HP-5MS (30 m x 0.25 mm x 0.25 µm).[1]

  • Injector and Detector Temperature: Optimized for Penconazole analysis (e.g., 250 °C and 300 °C, respectively).

  • Oven Temperature Program: A suitable temperature gradient to ensure good separation and peak shape.

  • Carrier Gas: Helium or Nitrogen.

f. Data Analysis:

  • Quantify Penconazole by comparing the peak area of the analyte in the sample chromatogram to the peak area of the analyte in the standard chromatogram (external standard calibration).

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the determination of Penconazole using the LC-MS/MS method with this compound as an internal standard.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection & Homogenization Extraction Extraction with Acetonitrile (QuEChERS) Sample->Extraction IS_Spike Spike with this compound Extraction->IS_Spike Cleanup Dispersive SPE Cleanup IS_Spike->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Calibration_Stds Prepare Calibration Standards Calibration_Stds->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Internal Standard Calibration Integration->Quantification Reporting Report Results Quantification->Reporting

Caption: Experimental workflow for Penconazole analysis using LC-MS/MS with an internal standard.

References

A Head-to-Head Battle of Internal Standards: Penconazole-d7 vs. The Alternatives in Penconazole Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of the fungicide Penconazole, the choice of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides a comprehensive comparison of Penconazole-d7, a deuterated analog, with other potential internal standards, supported by experimental data to inform your selection process.

The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and extraction behavior, effectively compensating for variations in sample preparation and instrumental analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard due to their near-identical physicochemical properties to the target analyte. This guide delves into the performance of this compound and compares it with a structurally analogous, non-isotopically labeled alternative, l-lansoprazole, based on available analytical method validation data.

Performance Data: A Comparative Overview

The following table summarizes the performance of this compound and l-lansoprazole as internal standards in the analysis of Penconazole, based on data from separate validation studies. It is important to note that these studies were conducted under different experimental conditions and in different matrices; therefore, a direct comparison should be approached with caution.

Performance ParameterThis compound (in water)l-lansoprazole (in rat plasma)External Standard (in EC formulations)
Recovery (%) 100.2 - 111.6[1]94.8 - 97.9[2]Not Applicable
Precision (RSD %) 3.5[1]< 6.3[2]1.40 - 1.43[3][4]
Accuracy (as RE %) Not Reported-1.1 to 3.2[2]Not Reported
Linearity (R²) Not Reported> 0.995[2]> 0.999[3][4]
Matrix Effect Compensation High (Theoretically)ModerateNone

The Workflow of Penconazole Analysis with an Internal Standard

The following diagram illustrates a typical workflow for the quantitative analysis of Penconazole using an internal standard, from sample receipt to final data interpretation.

G cluster_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Sample Sample Collection (e.g., water, plasma, formulation) Spike_IS Spike with Internal Standard (this compound or alternative) Sample->Spike_IS Addition of known amount of IS Extraction Extraction of Analytes (e.g., LLE, SPE) Spike_IS->Extraction Concentration Sample Concentration Extraction->Concentration LC_MS LC-MS/MS Analysis Concentration->LC_MS Integration Peak Integration LC_MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Figure 1: General workflow for Penconazole analysis using an internal standard.

This compound: The Superior Choice Explained

The fundamental difference between a stable isotope-labeled internal standard like this compound and a structural analog lies in their chemical and physical properties. This distinction has significant implications for the accuracy of analytical measurements, as depicted in the diagram below.

G cluster_SIL Stable Isotope-Labeled IS (this compound) cluster_Analog Structural Analog IS (e.g., l-lansoprazole) SIL_prop Physicochemically Identical to Analyte SIL_behavior Co-elutes and experiences identical matrix effects SIL_prop->SIL_behavior SIL_advantage High Accuracy & Precision SIL_behavior->SIL_advantage Analog_prop Physicochemically Similar to Analyte Analog_behavior May have different retention times and matrix effects Analog_prop->Analog_behavior Analog_disadvantage Potential for Inaccurate Quantification Analog_behavior->Analog_disadvantage Analyte Penconazole (Analyte) Analyte->SIL_prop Analyte->Analog_prop

Figure 2: Comparison of SIL and structural analog internal standards.

Experimental Protocols

For transparency and reproducibility, the detailed experimental methodologies for the data presented are provided below.

Method Using l-lansoprazole as an Internal Standard for Penconazole Enantiomer Analysis in Rat Plasma[2]
  • Sample Preparation:

    • To 200 µL of rat plasma, 20 µL of the l-lansoprazole internal standard working solution (1000 ng/mL) was added.

    • The mixture was vortexed for 1 minute.

    • Protein precipitation was carried out by adding 1 mL of acetonitrile, followed by vortexing for 3 minutes and centrifugation at 13,000 rpm for 10 minutes.

    • The supernatant was transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.

    • The residue was reconstituted in 100 µL of the mobile phase, and 10 µL was injected into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System: Waters ACQUITY UPLC

    • Chiral Column: Chiralpak IC (150 mm × 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile/water (80:20, v/v) at a flow rate of 0.8 mL/min.

    • MS System: Waters Xevo TQ-S triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions: Specific transitions for Penconazole enantiomers and l-lansoprazole were monitored.

Method Using an External Standard for Penconazole Analysis in Emulsifiable Concentrate (EC) Formulations[3][4]
  • Sample and Standard Preparation:

    • A standard solution of Penconazole was prepared by accurately weighing the reference standard and dissolving it in methanol.

    • The EC formulation sample was accurately weighed to an equivalent amount of the active ingredient and dissolved in methanol.

  • GC-FID Conditions:

    • GC System: Agilent 7890A Gas Chromatograph with a Flame Ionization Detector (FID).

    • Column: HP-5 (30 m × 0.32 mm, 0.25 µm).

    • Oven Program: Initial temperature of 180°C for 1 min, then ramped to 280°C at 20°C/min, and held for 5 min.

    • Injector and Detector Temperature: 250°C and 300°C, respectively.

    • Carrier Gas: Nitrogen.

Conclusion

While both this compound and other compounds like l-lansoprazole can be utilized as internal standards in the analysis of Penconazole, the use of a stable isotope-labeled internal standard like This compound is strongly recommended for achieving the highest levels of accuracy and precision . The near-identical chemical and physical properties of this compound to the native analyte ensure superior compensation for matrix effects and variability during sample processing and analysis. For less demanding applications or when a SIL standard is unavailable, a carefully validated structural analog may be a viable alternative. The choice of internal standard should always be guided by the specific requirements of the analytical method and the desired level of data quality.

References

Performance Comparison for Penconazole Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and related scientific fields, the accurate quantification of fungicides like Penconazole is critical. This guide provides a comparative overview of analytical methods for the detection of Penconazole, with a focus on the linearity and range of detection when using Penconazole-d7 as an internal standard. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with mass spectrometry is a widely accepted technique for enhancing the accuracy and precision of quantitative analyses by correcting for matrix effects and variations during sample processing and instrument analysis.

Quantitative Performance Data

The following table summarizes the linearity and detection limits of two common analytical techniques for Penconazole quantification. While specific validation data for a method using this compound as the internal standard is not publicly available in a comprehensive report, the data for the LC-MS/MS method using a different internal standard provides a strong indication of the expected performance. The GC-FID method serves as a viable alternative for comparison.

ParameterLC-MS/MS Method (with Internal Standard)GC-FID Method (External Standard)
Analyte PenconazolePenconazole
Internal Standard l-lansoprazole (as a proxy for this compound)Not Applicable (External Standard)
Linearity Range 2.5 – 250.0 ng/mL[1][2]100 – 1600 mg/L[3]
Correlation Coefficient (R) > 0.995[1][2]-
Coefficient of Determination (R²) -> 0.999[3][4]
Limit of Detection (LOD) Not explicitly stated0.01 mg/kg (in grapes)[5]
Limit of Quantification (LOQ) 2.5 ng/mL (as LLOQ)[1]0.02 mg/kg (in grapes)[5]

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method with this compound Internal Standard

This method is highly sensitive and specific, making it ideal for detecting low concentrations of Penconazole in complex matrices. The use of this compound as an internal standard is crucial for correcting analytical variability.

1. Sample Preparation:

  • A specific weight or volume of the sample matrix is homogenized.
  • An exact amount of this compound internal standard solution is added to the sample.
  • The sample is extracted using an appropriate organic solvent (e.g., acetonitrile).
  • The extract is centrifuged, and the supernatant is collected.
  • The supernatant may be further cleaned up using solid-phase extraction (SPE) if necessary.
  • The final extract is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.
  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.
  • Multiple Reaction Monitoring (MRM) Transitions:
  • Penconazole: The precursor ion [M+H]⁺ at m/z 284.05 is fragmented, and the product ion at m/z 69.74 is used for quantification, while the ion at m/z 158.63 can be used for confirmation[1].
  • This compound: The precursor ion will be shifted by +7 Da (m/z 291.05), and a corresponding product ion would be selected for quantification.

Gas Chromatography with Flame Ionization Detection (GC-FID) Method

This method is robust and suitable for analyzing higher concentrations of Penconazole, particularly in formulations.

1. Sample Preparation:

  • An accurately weighed amount of the sample is dissolved in a suitable solvent (e.g., methanol) to a known volume[3].
  • The solution is filtered before injection into the GC system.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID).
  • Column: A capillary column suitable for pesticide analysis (e.g., HP-5).
  • Injector and Detector Temperatures: Optimized for the analysis of Penconazole.
  • Carrier Gas: Helium or Nitrogen.
  • Quantification: Based on an external standard calibration curve generated by injecting known concentrations of Penconazole standards[3].

Workflow for Quantitative Analysis using an Internal Standard

The following diagram illustrates the logical workflow of using an internal standard, such as this compound, for the quantitative analysis of Penconazole.

Workflow for Penconazole Quantification using this compound cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix Add_IS Add Known Amount of This compound (IS) Sample->Add_IS Extract Extraction and Cleanup Add_IS->Extract Final_Extract Final Extract for Analysis Extract->Final_Extract LC_Separation LC Separation Final_Extract->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Penconazole & this compound) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Plot Ratio vs. Concentration (Calibration Curve) Ratio_Calculation->Calibration_Curve Quantification Quantify Penconazole in Sample Calibration_Curve->Quantification

References

Optimizing Sensitivity and Accuracy in Penconazole Analysis: A Comparative Guide to LOD and LOQ using Penconazole-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and residue analysis, achieving the lowest possible limits of detection (LOD) and quantification (LOQ) is paramount for data integrity and regulatory compliance. This guide provides a comparative overview of the analytical performance for the fungicide Penconazole, with a focus on the benefits of using its deuterated internal standard, Penconazole-d7, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

The use of a stable isotope-labeled internal standard like this compound is a critical component of robust analytical methodology. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to enhanced precision and accuracy, particularly at trace levels. This is crucial for complex matrices where significant signal suppression or enhancement can occur.

Quantitative Performance: A Comparative Look at LOD and LOQ

The achievable LOD and LOQ for Penconazole are highly dependent on the sample matrix, the sample preparation method, and the sensitivity of the mass spectrometer. Below is a summary of reported quantification limits from various validated methods.

AnalyteInternal StandardMatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)
Penconazole This compound Hair LC-MS/MS 0.8 pg/mg 1.0 pg/mg [1]
PenconazoleNot SpecifiedStrawberriesQuEChERS-HPLC-MS/MS0.0001–0.0059 mg/kg0.0003–0.0197 mg/kg[2]
Penconazolel-lansoprazoleRat PlasmaChiral LC-MS/MS-2.5 ng/mL (LLOQ)[3][4]
PenconazoleNot SpecifiedVarious Plant MatricesLC-MS/MS-0.01 mg/kg[5]
PenconazoleExternal StandardEC FormulationsGC/FID0.18 mg0.63 mg[6][7]

As the data indicates, methods employing a dedicated internal standard like this compound can achieve exceptionally low detection and quantification limits, as demonstrated in the analysis of hair samples.[1] While the matrix is unconventional for typical residue analysis, it highlights the potential for high sensitivity. For more common food matrices, a standard LOQ of 0.01 mg/kg is often targeted to meet regulatory requirements.[5]

Experimental Protocols

High-Sensitivity Analysis of Penconazole in Hair using this compound

This protocol is adapted from a validated method for the determination of Penconazole in hair, showcasing the use of a deuterated internal standard for achieving low detection limits.[1]

a) Sample Preparation:

  • Decontaminate hair samples by washing with dichloromethane.

  • Pulverize the washed and dried hair samples.

  • Incubate a 20 mg aliquot of the powdered hair in a methanol/acetonitrile/aqueous acetic acid solution overnight at 45°C.

  • Add the this compound internal standard solution.[1]

  • Evaporate the supernatant to dryness under a nitrogen stream.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

b) LC-MS/MS Conditions:

  • Chromatography: Liquid chromatography is performed using a suitable reversed-phase column.

  • Mobile Phase: A gradient of methanol and water is typically employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for both Penconazole and this compound are monitored.

General Protocol for Penconazole in Food Matrices via QuEChERS and LC-MS/MS

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation procedure for pesticide residue analysis in food. The inclusion of this compound as an internal standard is highly recommended for optimal accuracy.

a) Sample Preparation (QuEChERS):

  • Homogenize a representative sample of the food matrix (e.g., strawberries, cucumbers).

  • Weigh a 10-15 g subsample into a 50 mL centrifuge tube.

  • Add the this compound internal standard.

  • Add acetonitrile for extraction.

  • Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.[8]

  • Shake vigorously and centrifuge.

  • Take an aliquot of the upper acetonitrile layer for cleanup.

  • Perform dispersive solid-phase extraction (d-SPE) by adding a sorbent mixture (e.g., PSA, C18, GCB) to remove interfering matrix components.

  • Shake and centrifuge.

  • Transfer the final extract for LC-MS/MS analysis.

b) LC-MS/MS Conditions:

  • Chromatography: Reversed-phase liquid chromatography.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with ESI source in positive mode.

  • MRM Transitions:

    • Penconazole: m/z 284 → 159 (quantification), m/z 284 → 70 (confirmation).[5]

    • This compound: A corresponding shift in the precursor and/or product ion m/z would be monitored.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the determination of Penconazole.

High-Sensitivity Penconazole Analysis in Hair cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Hair Sample Collection s2 Decontamination (DCM Wash) s1->s2 s3 Pulverization s2->s3 s4 Overnight Incubation with Extraction Solvent s3->s4 s5 Addition of this compound (IS) s4->s5 s6 Evaporation to Dryness s5->s6 s7 Reconstitution in Mobile Phase s6->s7 a1 Injection into LC-MS/MS s7->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 a4 Data Analysis (Quantification vs. IS) a3->a4

Caption: Workflow for high-sensitivity Penconazole analysis in hair.

QuEChERS Workflow for Penconazole in Food cluster_quechers QuEChERS Sample Preparation cluster_lcms LC-MS/MS Analysis q1 Homogenize Food Sample q2 Weigh Subsample q1->q2 q3 Add this compound (IS) & Acetonitrile q2->q3 q4 Add QuEChERS Salts & Centrifuge q3->q4 q5 Transfer Acetonitrile Layer q4->q5 q6 d-SPE Cleanup & Centrifuge q5->q6 q7 Final Extract for Analysis q6->q7 l1 Injection into LC-MS/MS q7->l1 l2 Separation and Detection l1->l2 l3 Data Quantification l2->l3

Caption: QuEChERS workflow for Penconazole analysis in food matrices.

References

A Comparative Guide to Penconazole Analysis: GC-ECD/NPD vs. QuEChERS LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two prominent analytical methods for the determination of penconazole residues in various matrices: the traditional Gas Chromatography with Electron Capture or Nitrogen-Phosphorus Detection (GC-ECD/NPD) and the modern Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This objective evaluation is intended for researchers, scientists, and quality control professionals in the fields of environmental science, food safety, and drug development.

Data Presentation: Performance Comparison

The following table summarizes the key performance metrics for the two analytical approaches, offering a clear comparison of their capabilities across different sample types.

ParameterMethod 1: GC-ECD/NPDMethod 2: QuEChERS with LC-MS/MS
Principle Separation of volatile compounds followed by selective detection based on electron affinity (ECD) or nitrogen/phosphorus content (NPD).Streamlined sample extraction and cleanup followed by highly selective and sensitive detection based on mass-to-charge ratio.[1]
Sample Matrices Plant matrices (fruits), Animal matrices (milk, tissues, fat, liver, kidney), Eggs.[2]Plant matrices (fruits, vegetables, wine), Cereals.[3][4][5]
Limit of Quantification (LOQ) 0.01–0.02 mg/kg (fruit), 0.01 mg/kg (milk), 0.05 mg/kg (animal tissues), 0.1 mg/kg (liver, kidney).[2]0.01 - 0.02 mg/kg (various plant matrices).[3] Can achieve LDR down to 0.005 mg/kg.[6]
Recovery (%) 39–83% for penconazole in animal commodities. Considered low for some metabolites.[2]89–117% (apple, artichoke, sweet pepper, tomato).[3] Generally 70-120%.
Throughput Lower, due to multi-step extraction and cleanup.Higher, a single analyst can prepare ~8 samples in 45 minutes.[5]
Solvent Consumption Higher, involves partitioning with hexane or dichloromethane.[2]Lower, primarily uses small quantities of acetonitrile.
Selectivity Prone to interference from matrix components.[2][7]High, due to MS/MS detection which minimizes matrix effects.[8]

Experimental Protocols

Detailed methodologies for both analytical techniques are provided below, outlining the key steps from sample preparation to final analysis.

Method 1: Gas Chromatography with Electron Capture/Nitrogen-Phosphorus Detection (GC-ECD/NPD)

This conventional method relies on a robust extraction and cleanup procedure prior to instrumental analysis.

  • Extraction :

    • For plant matrices, samples are extracted using methanol.[2][3]

    • For animal matrices, samples are extracted with acetonitrile.[2][3]

  • Liquid-Liquid Partitioning : The extract is partitioned with hexane or dichloromethane to separate the analyte from water-soluble components.[2][3]

  • Clean-up : A clean-up step is employed to remove interfering matrix components. This is often necessary before GC analysis to prevent contamination of the instrument.[2][3]

  • GC Analysis : The final extract is injected into a Gas Chromatograph.

    • Column : A capillary column, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm), is typically used.[9]

    • Detector : An Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) is used for quantification.[2][3]

    • Conditions : The injector and detector temperatures are optimized, and a temperature program is used for the oven to ensure proper separation.[9]

Method 2: QuEChERS with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that has become a standard in pesticide residue analysis.[1][5]

  • Extraction :

    • A homogenized sample (e.g., 10 g) is weighed into a centrifuge tube.[5]

    • Acetonitrile (e.g., 10 mL) is added, and the tube is shaken vigorously for 1 minute.[4][5]

    • Extraction salts (e.g., magnesium sulfate, sodium chloride, citrate salts) are added to induce liquid-liquid partitioning and stabilize pH. The tube is shaken again and centrifuged.[4][5]

  • Dispersive Solid-Phase Extraction (dSPE) Clean-up :

    • An aliquot of the upper acetonitrile layer is transferred to a new tube containing a sorbent mixture.[5]

    • The mixture typically includes anhydrous magnesium sulfate to remove water and a sorbent like Primary Secondary Amine (PSA) to remove sugars, fatty acids, and other interferences.[6]

    • The tube is vortexed and centrifuged.

  • LC-MS/MS Analysis :

    • The final, cleaned-up extract is collected, filtered, and injected into the LC-MS/MS system.[6]

    • Separation : A C18 analytical column is commonly used with a mobile phase gradient of water and acetonitrile or methanol, often containing additives like formic acid.[8][10]

    • Detection : A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source is used for highly selective and sensitive detection and quantification of penconazole.[10]

Workflow Visualization

The following diagram illustrates the general experimental workflow for the QuEChERS with LC-MS/MS method for penconazole analysis.

QuEChERS_Workflow cluster_prep Sample Preparation cluster_cleanup dSPE Cleanup cluster_analysis Analysis Sample 1. Homogenize Sample (10g) AddACN 2. Add Acetonitrile & Shake Sample->AddACN AddSalts 3. Add QuEChERS Salts & Centrifuge AddACN->AddSalts Supernatant 4. Transfer Supernatant AddSalts->Supernatant Raw Extract dSPE 5. Add dSPE Sorbent (MgSO4, PSA) Supernatant->dSPE Vortex 6. Vortex & Centrifuge dSPE->Vortex Filter 7. Filter Extract Vortex->Filter Final Extract LCMS 8. LC-MS/MS Analysis Filter->LCMS

Caption: General workflow for penconazole analysis using the QuEChERS and LC-MS/MS method.

References

Comparison of different extraction techniques for Penconazole using Penconazole-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Penconazole in various matrices is crucial. The use of a deuterated internal standard, Penconazole-d7, is a widely accepted practice to ensure the reliability of analytical results by compensating for analyte loss during sample preparation and instrumental analysis. This guide provides an objective comparison of three common extraction techniques—QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE)—for Penconazole, incorporating experimental data and detailed protocols.

Performance Comparison of Extraction Techniques

The selection of an appropriate extraction method is critical for achieving high recovery rates and low variability. Below is a summary of the performance of QuEChERS, SPE, and LLE for the extraction of Penconazole, based on available experimental data. It is important to note that the data presented is compiled from different studies and matrices, and a direct head-to-head comparison in a single study was not available in the reviewed literature.

Extraction TechniqueMatrixAnalyte/Internal StandardAverage Recovery (%)Relative Standard Deviation (RSD) (%)Citation
QuEChERS Various ProducePesticide Mix101.3 - 105.8Not Specified[1]
WineFungicide Mix70 - 132≤ 20[2][3]
Tomatoes and SoilPenconazoleNot SpecifiedNot Specified[4]
Solid-Phase Extraction (SPE) Grapes, Tea, Soil, LotusPenconazole70.5 - 121.00.8 - 23.6[5][6]
WineFungicide Mix70 - 132≤ 20[2][3]
Liquid-Liquid Extraction (LLE) Various ProducePesticide Mix62.6 - 85.5Not Specified[1]
WaterPenconazole & other fungicides90.7 - 97.63 - 8[7]

Experimental Workflows

The following diagrams illustrate the typical workflows for each extraction technique.

QuEChERS_Workflow Sample 1. Sample Homogenization (e.g., 10g of fruit) Spike 2. Spiking (this compound) Sample->Spike Extraction 3. Extraction (Acetonitrile) Spike->Extraction Salts 4. Addition of Salts (MgSO4, NaCl, Citrate) Extraction->Salts Centrifuge1 5. Centrifugation Salts->Centrifuge1 dSPE 6. Dispersive SPE Cleanup (PSA, C18, MgSO4) Centrifuge1->dSPE Supernatant Centrifuge2 7. Centrifugation dSPE->Centrifuge2 Analysis 8. LC-MS/MS Analysis Centrifuge2->Analysis Supernatant

QuEChERS Experimental Workflow

SPE_Workflow Sample 1. Sample Preparation (e.g., Liquid sample or extract) Spike 2. Spiking (this compound) Sample->Spike Load 4. Sample Loading Spike->Load Condition 3. Cartridge Conditioning (e.g., Methanol, Water) Condition->Load Wash 5. Washing (Remove interferences) Load->Wash Elute 6. Elution (e.g., Acetonitrile) Wash->Elute Analysis 7. LC-MS/MS Analysis Elute->Analysis

Solid-Phase Extraction (SPE) Workflow

LLE_Workflow Sample 1. Aqueous Sample Spike 2. Spiking (this compound) Sample->Spike Solvent 3. Add Immiscible Organic Solvent Spike->Solvent Shake 4. Shake/Vortex Solvent->Shake Separate 5. Phase Separation Shake->Separate Collect 6. Collect Organic Layer Separate->Collect Evaporate 7. Evaporate & Reconstitute Collect->Evaporate Analysis 8. LC-MS/MS Analysis Evaporate->Analysis

Liquid-Liquid Extraction (LLE) Workflow

Detailed Experimental Protocols

Below are representative protocols for each extraction technique. These should be considered as templates and may require optimization based on the specific matrix and analytical instrumentation.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol for Fruits and Vegetables

This protocol is adapted from the EN 15662 standard method, which is widely used for pesticide residue analysis in food.[8]

  • Sample Preparation: Homogenize 10 g of the sample in a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution to the homogenized sample.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture, typically consisting of 4 g anhydrous magnesium sulfate (MgSO₄), 1 g sodium chloride (NaCl), 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

  • Centrifugation: Immediately shake vigorously for 1 minute and then centrifuge at ≥ 3000 g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL centrifuge tube containing a d-SPE cleanup mixture. For many fruits and vegetables, this consists of 900 mg anhydrous MgSO₄ and 150 mg of primary secondary amine (PSA). For pigmented samples, graphitized carbon black (GCB) may be added.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge at ≥ 3000 g for 5 minutes.

  • Analysis: Take an aliquot of the cleaned extract for analysis by LC-MS/MS.

Solid-Phase Extraction (SPE) Protocol for Grapes

This protocol is based on a method developed for the analysis of Penconazole in complex matrices like grapes.[5][6]

  • Sample Extraction: Homogenize 5 g of grape sample with 10 mL of acetonitrile. Centrifuge and collect the supernatant.

  • Internal Standard Spiking: Spike the supernatant with a known concentration of this compound.

  • SPE Cartridge Conditioning: Condition a graphite carbon black (GCB) SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of acetonitrile through the cartridge.

  • Sample Loading: Load the spiked supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a solvent that removes interferences but retains Penconazole, for example, a small volume of acetonitrile/toluene mixture.

  • Elution: Elute the Penconazole and this compound from the cartridge with a suitable solvent, such as 10 mL of acetonitrile/toluene (7:3, v/v).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol for Water Samples

This protocol is a general representation of LLE for the extraction of fungicides from aqueous matrices.[7]

  • Sample Preparation: Take a specific volume of the water sample (e.g., 100 mL) in a separatory funnel.

  • Internal Standard Spiking: Add a known amount of this compound solution to the water sample.

  • pH Adjustment (if necessary): Adjust the pH of the sample to optimize the partitioning of Penconazole into the organic phase. For many neutral compounds, no adjustment is needed.

  • Solvent Addition: Add an appropriate volume of a water-immiscible organic solvent (e.g., 50 mL of dichloromethane or a mixture of hexane and ethyl acetate).

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. The organic layer containing the Penconazole will be either the upper or lower layer depending on its density relative to water.

  • Collection: Drain and collect the organic layer. The extraction may be repeated with fresh solvent to improve recovery.

  • Drying and Concentration: Dry the collected organic extract over anhydrous sodium sulfate. Evaporate the solvent to a small volume or to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

Conclusion

The choice of extraction technique for Penconazole analysis using this compound depends on several factors including the sample matrix, desired throughput, and available resources.

  • QuEChERS is a versatile, rapid, and high-throughput method that generally provides excellent recoveries for Penconazole in a variety of food matrices.[1] It requires minimal solvent and is cost-effective.

  • Solid-Phase Extraction (SPE) offers high selectivity and can provide very clean extracts, which is particularly advantageous for complex matrices.[5][6] However, it can be more time-consuming and costly than QuEChERS.

  • Liquid-Liquid Extraction (LLE) is a classic and effective technique, particularly for liquid samples. While it can yield good recoveries, it is often more labor-intensive, requires larger volumes of organic solvents, and may have lower overall recovery compared to QuEChERS.[1]

For routine analysis of a large number of samples, particularly in food matrices, the QuEChERS method is often the preferred choice due to its efficiency and high recovery rates. For very complex matrices or when the cleanest possible extract is required, SPE is a strong alternative. LLE remains a viable option, especially for liquid samples, but may be less efficient than the other two methods. The use of this compound as an internal standard is highly recommended for all three techniques to ensure the accuracy and reliability of the final analytical results.

References

Safety Operating Guide

Proper Disposal of Penconazole-d7: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Penconazole-d7 in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance.

This compound, a deuterated form of the triazole fungicide Penconazole, requires careful management as a hazardous chemical waste stream. Due to its toxicological profile, including potential reproductive toxicity and high toxicity to aquatic life, improper disposal is strictly prohibited. Adherence to federal, state, and local regulations, in addition to institutional safety protocols, is mandatory.

Quantitative Data Summary

The following table summarizes key quantitative data for Penconazole. Note that specific data for the deuterated form (d7) is limited; therefore, data for the parent compound is provided as a primary reference.

ParameterValueReference/Citation
Chemical Formula C₁₃D₇H₈Cl₂N₃[1]
Molecular Weight 291.23 g/mol [1]
GHS Hazard Statements H302 (Harmful if swallowed), H361 (Suspected of damaging the unborn child), H410 (Very toxic to aquatic life with long lasting effects)[2]
UN Number 3077 (for environmentally hazardous substance, solid, n.o.s.)[2]
Occupational Exposure Limit (OEL) Not EstablishedNo specific OEL has been established by OSHA, NIOSH, or ACGIH for Penconazole.[3][4][5]
EPA Hazardous Waste Code D002 (Corrosivity, if in acidic or basic solution), Potentially U-listed or P-listed if it meets toxicity criteria, though not explicitly listed.[6]It is recommended to consult with your institution's Environmental Health and Safety (EHS) department for the precise waste code assignment.
Solubility in Water 73 mg/L (at 25°C)[7][8]

Experimental Protocols: Disposal and Decontamination

The following protocols provide detailed methodologies for the safe disposal of this compound and the decontamination of associated materials.

Protocol 1: Disposal of Unused this compound and Contaminated Labware
  • Personal Protective Equipment (PPE): Before handling this compound, don appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses with side shields.

  • Waste Segregation:

    • Solid Waste: Collect unused this compound powder, contaminated weigh boats, and other solid labware (e.g., pipette tips, centrifuge tubes) in a dedicated, leak-proof hazardous waste container. The container must be made of a material compatible with the chemical.

    • Liquid Waste: If this compound is in a solvent, collect the solution in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.

  • Waste Container Labeling:

    • Affix a hazardous waste label to the container as soon as the first item of waste is added.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The concentration and solvent (if applicable)

      • The date accumulation started

      • The associated hazards (e.g., "Toxic," "Environmental Hazard")

  • Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be away from drains and sources of ignition.

  • Disposal Request: Once the container is full or has been in storage for the maximum allowable time per institutional and regulatory guidelines, submit a hazardous waste pickup request to your institution's EHS department.

  • Documentation: Maintain a log of all this compound waste generated, including the amount and date of disposal.

Protocol 2: Spill Decontamination
  • Evacuate and Ventilate: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Don PPE: Put on the appropriate PPE, including a respirator if the spill generates dust or aerosols.

  • Contain the Spill:

    • Solid Spill: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.

    • Liquid Spill: Surround the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to prevent it from spreading.

  • Clean-up:

    • Carefully sweep or scoop the contained material into a designated hazardous waste container.

    • Avoid creating dust.

  • Decontaminate the Area:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by a soap and water solution.

    • Collect all cleaning materials (wipes, gloves, etc.) as hazardous waste.

  • Final Steps:

    • Wash hands and any exposed skin thoroughly with soap and water.

    • Report the spill to your laboratory supervisor and EHS department.

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Penconazole_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Response start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store_waste Store Sealed Container in Satellite Accumulation Area (SAA) collect_solid->store_waste collect_liquid->store_waste request_pickup Request Hazardous Waste Pickup from EHS store_waste->request_pickup disposal Professional Disposal by Licensed Contractor request_pickup->disposal spill Spill Occurs contain_spill Contain Spill with Absorbent Material spill->contain_spill cleanup Clean up Contaminated Material into Hazardous Waste Container contain_spill->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate decontaminate->store_waste

Caption: A flowchart outlining the proper disposal procedure for this compound waste in a laboratory setting.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Penconazole-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate, and actionable information for the safe handling and disposal of Penconazole-d7, a deuterated form of the triazole fungicide Penconazole. Adherence to these protocols is critical to mitigate risks and ensure a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that is harmful if swallowed and is suspected of damaging the unborn child.[1] It is also very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[2][3] Always wear unlined gloves.[4]
Eye Protection Safety glasses with side shields or gogglesMust be worn to protect against splashes.[2][3][5]
Skin and Body Protection Laboratory coat or chemical-resistant suitA lab coat should be worn as a minimum. For larger quantities or risk of splashing, a chemical-resistant suit is advised.[2][3][5][6]
Respiratory Protection RespiratorRecommended if ventilation is inadequate or when handling powders.[2][3][7]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.

  • Preparation : Before handling, ensure all necessary PPE is readily available and in good condition. The work area, typically a chemical fume hood, should be clean and uncluttered. Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1][5]

  • Weighing and Aliquoting : When weighing the solid form of this compound, perform this task in a ventilated enclosure or a fume hood to avoid inhalation of any airborne particles. Use appropriate tools to handle the substance, minimizing the risk of skin contact.

  • Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard symbols.

  • Handling and Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Keep containers tightly closed when not in use.[1]

  • Hygiene Practices : Do not eat, drink, or smoke in the laboratory.[1][5] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][5]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and its containers is a critical step in the safety protocol to prevent environmental contamination and accidental exposure.

  • Waste Collection : All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.

  • Unused Product : Unused this compound should be disposed of as hazardous waste. Do not discard it down the drain or in the regular trash.

  • Container Disposal : Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse before disposal in accordance with local, state, and federal regulations.[6][8]

  • Regulatory Compliance : All waste must be disposed of through a licensed hazardous waste disposal service, following all institutional, local, and national environmental regulations.[1][5][9]

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the critical steps for the safe handling of this compound, from initial preparation to final disposal.

A Preparation - Don appropriate PPE - Prepare work area (fume hood) B Handling - Weighing and aliquoting in ventilated enclosure - Prepare solutions carefully A->B C Storage - Store in a cool, dry, well-ventilated area - Keep container tightly closed B->C D Hygiene - No eating, drinking, or smoking - Wash hands thoroughly after handling B->D E Waste Collection - Collect all contaminated materials in a labeled hazardous waste container B->E F Disposal - Dispose of unused product and rinsed containers as hazardous waste - Follow all regulations E->F

Figure 1. A workflow diagram illustrating the key steps for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.